6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJDNORXOOBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176590 | |
| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-72-5 | |
| Record name | 6-Amino-2-methyl-5-nitroso-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2209-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2209-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9E5563TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Synthesis and Characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the nitrosation of an activated pyrimidine precursor. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity verification of the synthesized compound, including spectroscopic and chromatographic methods. This guide is designed to equip researchers and scientists with the necessary practical knowledge, explaining the causal relationships behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: Significance and Scientific Context
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring, as in this compound, can significantly modulate the molecule's electronic properties and biological activity. Nitroso compounds are known to act as nitric oxide (NO) donors, engage in complex biological redox cycles, and serve as versatile synthetic intermediates for the preparation of other key functional groups, such as amines and nitro compounds.[1]
The title compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration in drug discovery programs, particularly in the development of inhibitors for enzymes like nitric oxide synthase or in the synthesis of fused heterocyclic systems like pteridines and purines.[2] A reliable and well-characterized synthetic route is paramount for enabling these advanced research applications.
Synthesis of this compound
Principle and Mechanism: Electrophilic Nitrosation
The synthesis hinges on the principle of electrophilic aromatic substitution. The pyrimidine ring in the precursor, 6-amino-2-methyl-1H-pyrimidin-4-one, is highly activated by the electron-donating effects of the amino group at C6 and the ring nitrogen atoms. This increased electron density makes the C5 position nucleophilic and thus highly susceptible to attack by an electrophile.
The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., using hydrochloric or sulfuric acid). The reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the nitrous acid (HNO₂) intermediate and to control the reactivity of the highly reactive nitrosonium ion, thereby minimizing side-product formation.
Caption: Reaction pathway for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis. Researchers should perform their own reaction optimizations.
Materials and Equipment:
-
6-amino-2-methyl-1H-pyrimidin-4-one (Precursor)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Precursor Solution: In a 250 mL beaker, suspend 10.0 g of 6-amino-2-methyl-1H-pyrimidin-4-one in 100 mL of deionized water.
-
Acidification: While stirring vigorously, slowly add 15 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this temperature throughout the next step.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 6.0 g of sodium nitrite in 25 mL of deionized water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled, stirring precursor solution over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition prevents a rapid exotherm and localized high concentrations of the nitrosating agent, which could lead to undesired side reactions.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate indicates product formation.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold deionized water (to remove inorganic salts) and then with 25 mL of cold ethanol (to remove organic impurities and aid in drying).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Yield Calculation
The theoretical yield is calculated based on the stoichiometry of the reaction. The final percentage yield is determined by comparing the actual mass of the dried product to the theoretical maximum.
| Property | Value |
| Molecular Formula | C₅H₆N₄O₂[3] |
| Molecular Weight | 154.13 g/mol [3] |
| Precursor M.W. | 125.13 g/mol |
| Limiting Reagent | 6-amino-2-methyl-1H-pyrimidin-4-one |
| Expected Yield Range | 75-90% |
Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: General workflow for the characterization of the synthesized compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the compound and can be adapted for purification.
Protocol: [4]
-
Column: Newcrom R1 reverse-phase (RP) column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. A typical starting gradient could be 10% MeCN to 90% MeCN over 15 minutes.
-
Rationale: Phosphoric acid is used to protonate silanol groups on the stationary phase and ensure sharp peak shapes for the basic pyrimidine compound.
-
-
MS Compatibility: For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid (typically 0.1%) to prevent contamination of the mass spectrometer source.[4]
-
Detection: UV detector set at a wavelength where the chromophores of the molecule absorb, likely between 254-320 nm.
-
Expected Outcome: A pure sample should exhibit a single major peak at a specific retention time. The peak area percentage can be used to quantify purity.
Spectroscopic Analysis
MS is used to confirm the molecular weight of the synthesized product.
Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Outcome: The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
| Parameter | Expected Value | Source(s) |
| Molecular Formula | C₅H₆N₄O₂ | [2][3] |
| Molecular Weight | 154.13 g/mol | [3][] |
| Expected m/z | 154.05 (Exact) | [2] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Scan the sample over the range of 4000-400 cm⁻¹.
-
Interpretation of Key Peaks:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H Stretch | Amino (-NH₂) & Amide (N-H) |
| 3000-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1680 | C=O Stretch | Pyrimidinone Carbonyl |
| 1640-1550 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1500 | N=O Stretch | Nitroso Group |
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Rationale: DMSO is an excellent solvent for polar heterocyclic compounds and will solubilize the product. It also shifts exchangeable protons (like N-H) further downfield, aiding in their identification.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
δ ~2.3 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (-CH₃) group attached to C2. It appears as a singlet because there are no adjacent protons to couple with.
-
δ ~7.5-8.5 ppm (Broad Singlet, 2H): This broad signal represents the two protons of the amino (-NH₂) group at C6. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. This peak will disappear upon addition of D₂O.
-
δ ~11.0-12.0 ppm (Broad Singlet, 1H): This downfield signal corresponds to the proton of the ring amide (N-H). Its significant downfield shift is due to its acidic nature and potential involvement in hydrogen bonding. This peak is also D₂O exchangeable.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has 5 carbon atoms in unique chemical environments, and thus 5 signals are expected.
-
δ ~20 ppm: Aliphatic carbon of the methyl (-CH₃) group.
-
δ ~110-120 ppm: C5 carbon, which is attached to the nitroso group.
-
δ ~150-160 ppm (3 signals): The three remaining sp² carbons of the pyrimidine ring (C2, C4, and C6). The C4 (carbonyl) carbon will be the most downfield in this region, potentially closer to 160 ppm.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.
-
Sodium Nitrite: An oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Nitroso Compounds: Many N-nitroso compounds are suspected carcinogens. Handle the final product with care, avoiding inhalation of dust or skin contact.
References
-
Roscales, S., & Csaky, A. (n.d.). Synthesis of 5‐nitrosopyrimidines by a two‐step strategy. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
Sources
"physical and chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one (CAS No. 2209-72-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is structured to deliver not just data, but also the scientific context and experimental rationale necessary for its effective application in a research setting.
Molecular Structure and Identification
This compound is a substituted pyrimidine, a class of compounds that are core components of nucleic acids and possess a wide range of biological activities. The structural integrity of this molecule, featuring an amino group, a methyl group, and a nitroso group on the pyrimidinone ring, dictates its chemical behavior and potential as a pharmacophore.
The molecule's structure can be visualized as a pyrimidine ring with a methyl group at position 2, an amino group at position 6, a carbonyl group at position 4, and a nitroso group at position 5. This arrangement of functional groups gives rise to interesting electronic properties and the potential for tautomerism.
Figure 1: Chemical structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [] |
| Synonyms | 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine | [2] |
| 6-amino-2-methyl-5-nitrosopyrimidin-4-ol | [] | |
| CAS Number | 2209-72-5 | [2] |
| Molecular Formula | C₅H₆N₄O₂ | [2] |
| Molecular Weight | 154.13 g/mol | [3] |
| IUPAC Name | 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | [] |
| InChI | InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) | [] |
| InChIKey | DRDJDNORXOOBHR-UHFFFAOYSA-N | [] |
| Canonical SMILES | CC1=NC(=C(C(=O)N1)N=O)N | [] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. The data presented here are a combination of experimentally reported values and computationally predicted data where experimental values are not available.
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Appearance | Crystalline solid | Based on related pyrimidine structures. | N/A |
| Melting Point | >300 °C (decomposes) | Experimentally determined for the related compound 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. The title compound is expected to have a high melting point and likely decomposes before melting. | [4] |
| Boiling Point | 221.9 °C at 760 mmHg | Predicted value. | |
| Density | 1.73 g/cm³ | Predicted value. | [3] |
| Solubility | |||
| Water | Sparingly soluble | Inferred from general pyrimidine solubility. | |
| Methanol | Soluble | Inferred from general pyrimidine solubility. | |
| Ethanol | Soluble | Inferred from general pyrimidine solubility. | |
| DMSO | Soluble | Inferred from general pyrimidine solubility. | |
| pKa | Not experimentally determined | The pyrimidine ring has a basic pKa of ~1.3. The amino and hydroxyl/oxo groups will influence the overall acidity and basicity. | N/A |
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by its functional groups. The pyrimidine core is a π-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the electron-donating amino group at position 6 can modulate this reactivity.
Tautomerism
A key chemical feature of this molecule is its potential for tautomerism. The pyrimidinone ring can exist in several tautomeric forms, including the keto-enol and amino-imino forms. The predominant tautomer in a given state (solid or solution) will influence its hydrogen bonding capabilities, solubility, and interactions with biological targets. The 4-oxo group can tautomerize to a 4-hydroxy group, and the 6-amino group can exist in equilibrium with its imino form. The relative stability of these tautomers is influenced by the solvent and pH.
Figure 2: Keto-enol tautomerism of the pyrimidinone ring.
Reactivity of the Nitroso Group
The nitroso group at position 5 is an important functional group that can participate in various chemical transformations. It can be reduced to an amino group, which is a common strategy in the synthesis of purine analogs. The nitroso group also imparts color to the compound and can influence its electronic properties.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Around 3100-3500 cm⁻¹ for the amino and amide N-H bonds.
-
C=O stretching: Around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.
-
N=O stretching: Around 1500-1550 cm⁻¹ for the nitroso group.
-
C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
The NIST WebBook provides an experimental IR spectrum for this compound which can be used as a reference.[2]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 154, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl protons (C2-CH₃) is expected in the upfield region (δ 2.0-2.5 ppm).
-
A broad singlet for the amino protons (C6-NH₂) is expected, with its chemical shift being solvent and concentration-dependent.
-
A signal for the N-H proton of the pyrimidine ring is also expected, likely in the downfield region.
-
-
¹³C NMR:
-
A signal for the methyl carbon (C2-CH₃) in the aliphatic region.
-
Signals for the pyrimidine ring carbons (C2, C4, C5, C6) in the aromatic/olefinic region. The carbonyl carbon (C4) will be the most downfield.
-
UV-Visible Spectroscopy
The UV-Vis spectrum is influenced by the conjugated π-system of the pyrimidine ring and the nitroso chromophore. The position of the maximum absorbance (λmax) will be sensitive to the solvent polarity and pH due to tautomeric equilibria.
Experimental Protocols
This section outlines standardized procedures for the synthesis and analysis of this compound.
Synthesis Protocol: Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one
This protocol is a general procedure for the C-nitrosation of an activated pyrimidine ring. The starting material, 6-Amino-2-methyl-1H-pyrimidin-4-one, is commercially available.
Figure 3: A representative workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Amino-2-methyl-1H-pyrimidin-4-one (1 equivalent) in a suitable aqueous acidic medium, such as 50% aqueous acetic acid, with gentle warming if necessary.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the temperature remains below 5 °C. The C5 position of the pyrimidine ring is activated towards electrophilic attack by the amino and hydroxyl/oxo groups, facilitating nitrosation.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A colored precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to constant weight.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol). The formation of a new, more polar, colored spot corresponding to the product should be observed. The final product's identity and purity should be confirmed by the analytical methods described below.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis and purity determination of this polar compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (gradient or isocratic) |
| For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV-Vis scan) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and run the analysis according to the specified method.
-
Data Processing: Integrate the peak corresponding to the analyte to determine its retention time and peak area. Purity can be calculated based on the area percent of the main peak.
Trustworthiness of the Protocol: The method's suitability should be validated by assessing parameters such as linearity, precision, accuracy, and specificity according to standard guidelines (e.g., ICH Q2(R1)).
Conclusion
This compound is a molecule with significant potential in chemical and pharmaceutical research. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. A thorough understanding of these characteristics is paramount for any researcher intending to utilize this compound in their work. The provided methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
References
-
National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135416495, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81448, 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
Sources
Unveiling the Molecular Architecture: A Spectroscopic Guide to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. The following sections will not only present the spectral data but also delve into the underlying principles of each technique and the rationale behind the interpretation, providing a holistic understanding of the molecule's structural features.
Introduction: The Significance of this compound
This compound, a substituted pyrimidine, belongs to a class of compounds of significant interest in medicinal chemistry. Pyrimidine derivatives are core structures in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a nitroso group at the C5 position and an amino group at the C6 position of the pyrimidine ring creates a unique electronic and structural environment, making spectroscopic analysis crucial for its unambiguous identification and characterization. This guide serves as a foundational reference for researchers working with this and structurally related compounds.
Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is fundamental in determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard and robust method for the analysis of relatively volatile and thermally stable organic compounds is Electron Ionization Mass Spectrometry (EI-MS).
Methodology:
-
Sample Introduction: A solid probe is utilized to introduce a microgram-level quantity of the crystalline this compound directly into the ion source.
-
Ionization: The sample is vaporized by heating the probe, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments and neutral species.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Interpretation
The electron ionization mass spectrum of this compound is provided by the NIST WebBook.[1][2] The key signals in the spectrum are summarized and interpreted below.
| m/z | Proposed Fragment | Interpretation |
| 154 | [C₅H₆N₄O₂]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound to be 154 g/mol .[1][2][3] |
| 124 | [M - NO]⁺ | Loss of a nitroso radical (•NO) from the molecular ion. |
| 96 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - NO]⁺ fragment. |
| 69 | [C₃H₃N₂O]⁺ | Fragmentation of the pyrimidine ring. |
| 42 | [C₂H₄N]⁺ | A common fragment in nitrogen-containing heterocycles. |
Causality in Fragmentation: The initial loss of the nitroso group is a common fragmentation pathway for nitroso compounds. The subsequent loss of carbon monoxide is characteristic of pyrimidinone structures. The presence of the molecular ion peak is crucial for confirming the identity of the compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
For solid samples, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra.
Methodology:
-
Sample Preparation: A small amount of the finely ground this compound (approximately 1-2 mg) is intimately mixed with anhydrous KBr powder (approximately 100-200 mg).
-
Pellet Formation: The mixture is placed in a pelletizing die and subjected to high pressure (several tons) to form a thin, transparent KBr pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.
Data Interpretation
The condensed phase IR spectrum of this compound is available from the NIST WebBook.[1][3] The characteristic absorption bands are summarized and interpreted below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3400 - 3200 | N-H stretching | The broad absorption in this region is characteristic of the N-H stretching vibrations of the primary amino group (-NH₂) and the N-H bond in the pyrimidine ring. Hydrogen bonding contributes to the broadening of this peak. |
| ~1680 | C=O stretching | This strong absorption is attributed to the carbonyl (C=O) stretching vibration of the pyrimidinone ring.[4] |
| ~1620 | N-H bending | The scissoring vibration of the primary amino group (-NH₂). |
| ~1580 | C=N stretching | Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |
| ~1450 | N=O stretching | The stretching vibration of the nitroso group (N=O). |
| ~1250 | C-N stretching | Stretching vibrations of the carbon-nitrogen single bonds. |
Expert Insights: The presence of strong absorptions for the N-H, C=O, and N=O stretching vibrations provides clear evidence for the key functional groups in the molecule. The positions of these bands are consistent with a highly conjugated and hydrogen-bonded system.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information about the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet | 1H | N-H (ring) | The proton on the nitrogen in the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl and nitroso groups.[8] |
| ~7.8 | Broad Singlet | 2H | -NH₂ | The protons of the primary amino group are typically observed as a broad singlet. Their chemical shift can be influenced by solvent and concentration.[8] |
| ~2.3 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrimidine ring are expected to appear as a singlet in a relatively upfield region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. |
| ~158 | C-NH₂ | The carbon atom attached to the amino group. |
| ~152 | C-CH₃ | The carbon atom attached to the methyl group. |
| ~120 | C-NO | The carbon atom attached to the nitroso group is expected to be significantly deshielded. |
| ~20 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |
Self-Validation and Trustworthiness: The predicted chemical shifts are based on established trends in the NMR spectra of pyrimidine derivatives and related heterocyclic systems.[6][9] For definitive structural confirmation, it is imperative to acquire experimental 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) for the compound of interest.
Experimental Protocol: Acquiring NMR Spectra
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This technical guide has provided a comprehensive overview of the mass, IR, and predicted NMR spectral data for this compound. The presented data and interpretations offer a solid foundation for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols and the rationale behind the spectral interpretations are intended to empower researchers in their drug discovery and development endeavors. For absolute structural confirmation, the acquisition of experimental NMR data is highly recommended.
References
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4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. [Link]
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4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. [Link]
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This compound. SIELC Technologies. [Link]
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4(1H)-pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Mass Spectrometry Data Center. [Link]
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Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. ResearchGate. [Link]
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SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. CyberLeninka. [Link]
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SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. CyberLeninka. [Link]
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An In-depth Technical Guide to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Within this vast chemical space, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one emerges as a molecule of significant interest. Its unique electronic and structural features, conferred by the interplay of amino, methyl, nitroso, and oxo functional groups, make it a versatile synthon for the synthesis of more complex heterocyclic systems and a potential pharmacophore in its own right. This guide provides a comprehensive technical overview of this compound, from its molecular architecture and synthesis to its analytical characterization and prospective applications in drug discovery. As senior application scientists, our goal is to not only present established data but also to provide the causal reasoning behind experimental methodologies, fostering a deeper understanding of this intriguing molecule.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₆N₄O₂, is a substituted pyrimidine characterized by a molecular weight of approximately 154.13 g/mol .[3][4] The structural integrity of this molecule is defined by a pyrimidine ring functionalized with a methyl group at the C2 position, an amino group at the C6 position, a nitroso group at the C5 position, and a carbonyl group at the C4 position, leading to the pyrimidin-4-one tautomer.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 2209-72-5 | [5] |
| Molecular Formula | C₅H₆N₄O₂ | [4] |
| Molecular Weight | 154.13 g/mol | [4] |
| Canonical SMILES | CC1=NC(=C(C(=O)N1)N=O)N | [3] |
| InChI Key | DRDJDNORXOOBHR-UHFFFAOYSA-N | [3] |
The presence of both hydrogen bond donors (amino and ring nitrogens) and acceptors (carbonyl, nitroso, and ring nitrogens) suggests a high potential for intermolecular interactions, influencing its solid-state packing and solubility. The nitroso group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyrimidine ring, impacting its reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is conceptually a two-step process: the formation of the pyrimidine core followed by nitrosation.
Synthesis of the Precursor: 6-Amino-2-methyl-1H-pyrimidin-4-one
The precursor, 6-Amino-2-methyl-1H-pyrimidin-4-one, can be synthesized via the condensation of ethyl acetoacetate with acetamidine. This reaction is a classic example of pyrimidine synthesis, where the diketone or a keto-ester reacts with an amidine.
Caption: General synthetic workflow.
Experimental Protocol: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride and ethyl acetoacetate.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is then filtered, washed with cold ethanol, and dried under vacuum.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: Acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, facilitating the initial condensation reaction.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Neutralization: This step is crucial to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the desired product.
Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one
The introduction of the nitroso group at the C5 position is achieved through an electrophilic substitution reaction using a suitable nitrosating agent. The C5 position is activated towards electrophilic attack by the electron-donating amino group at C6.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Suspend 6-Amino-2-methyl-1H-pyrimidin-4-one in water or a dilute acid (e.g., acetic acid).
-
Nitrosation: Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.
-
Isolation: Filter the precipitate, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
Causality Behind Experimental Choices:
-
Acidic Medium: The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species (e.g., the nitrosonium ion, NO⁺).
-
Low Temperature: Nitrous acid is unstable and can decompose at higher temperatures. Maintaining a low temperature ensures its availability for the nitrosation reaction and minimizes side reactions.
-
Dropwise Addition: This controls the rate of the reaction and helps to dissipate the heat generated, preventing the decomposition of nitrous acid.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:
-
N-H stretching vibrations of the amino group and the pyrimidine ring (around 3100-3400 cm⁻¹).
-
C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹).
-
N=O stretching of the nitroso group (around 1500-1550 cm⁻¹).
-
C=N and C=C stretching vibrations of the pyrimidine ring.
The NIST WebBook provides an experimental IR spectrum for this compound.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is available in the NIST WebBook, showing the molecular ion peak corresponding to its molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a singlet), the amino protons (a broad singlet), and the N-H proton of the pyrimidine ring (a broad singlet). The exact chemical shifts would depend on the solvent used.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be employed.[7] This method is also suitable for monitoring the progress of the synthesis reaction.
Applications in Drug Discovery and Development
The 6-amino-5-nitrosopyrimidine scaffold is a valuable building block in medicinal chemistry, primarily serving as a synthon for the synthesis of more complex and biologically active heterocyclic systems.
Precursor for Fused Heterocyclic Systems
The vicinal amino and nitroso groups on the pyrimidine ring are ideally positioned for cyclization reactions to form fused heterocyclic systems like purines and pteridines, which are of immense biological importance.
Caption: Synthetic utility of the title compound.
Potential Intrinsic Biological Activity
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of the nitroso group, a known pharmacophore in some contexts, suggests that this compound itself could possess interesting biological activities. For instance, some nitroheteroaromatic compounds have shown promise as antimicrobial agents.[8] Further screening of this compound against various biological targets is warranted to explore its therapeutic potential.
Conclusion and Future Perspectives
This compound is a molecule of significant synthetic and potential medicinal value. This guide has provided a detailed overview of its molecular structure, a plausible and robust synthetic methodology, and a comprehensive approach to its analytical characterization. The true potential of this compound, however, lies in its utility as a versatile building block for the creation of diverse and complex heterocyclic libraries for drug discovery. Future research should focus on exploring the full range of its reactivity to generate novel fused pyrimidine systems. Furthermore, a systematic biological evaluation of the title compound and its derivatives is crucial to uncover any intrinsic pharmacological activities. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists to unlock the full potential of this compound in the advancement of medicinal chemistry and drug development.
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The Pyrimidine Scaffold: A Versatile Blueprint for Modern Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, underpinning a significant portion of clinically approved drugs and a vast pipeline of therapeutic candidates. Its prevalence in natural bioactive molecules, most notably as a core component of nucleobases in DNA and RNA, provides a unique biological relevance, allowing for favorable interactions with a multitude of physiological targets. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of pyrimidine derivatives, with a focus on their roles in oncology, infectious diseases, and beyond. We will delve into the intricate mechanisms of action, explore robust synthetic methodologies, and provide detailed protocols for the biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.
Introduction: The Enduring Legacy of the Pyrimidine Core in Drug Discovery
The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in the realm of medicinal chemistry.[1] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding, and its amenability to diverse chemical modifications make it an ideal scaffold for the design of potent and selective therapeutic agents.[2] The clinical success of pyrimidine-containing drugs, such as the anticancer agent 5-fluorouracil, the antiviral zidovudine (AZT), and the antibacterial trimethoprim, is a testament to the versatility of this heterocyclic motif.[3][4]
This guide will navigate the expansive landscape of pyrimidine therapeutics, beginning with an exploration of their diverse pharmacological activities. We will then dissect the molecular mechanisms that drive these therapeutic effects, with a particular focus on key protein targets. Subsequently, we will provide a practical guide to the synthesis of pyrimidine derivatives, followed by detailed protocols for their biological evaluation. Our aim is to equip the reader with the knowledge and tools necessary to harness the full potential of the pyrimidine scaffold in their own research and development endeavors.
The Broad Therapeutic Spectrum of Pyrimidine Derivatives
The pharmacological activities of pyrimidine derivatives are remarkably diverse, spanning a wide array of therapeutic areas. This versatility stems from the ability of the pyrimidine core to be functionalized in a manner that allows for precise targeting of various biological macromolecules.[5]
Anticancer Applications
Pyrimidine derivatives have made a profound impact on cancer chemotherapy.[4] They exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.
-
Kinase Inhibition: A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors.[6] By competing with ATP for the binding site on kinases, these compounds can block the signaling pathways that drive tumor growth and progression. Prominent examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8]
-
Dihydrofolate Reductase (DHFR) Inhibition: Pyrimidine derivatives can also act as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides required for DNA synthesis and repair.[9]
-
Topoisomerase Inhibition: Some pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[4]
Antimicrobial and Antiviral Properties
The pyrimidine scaffold is also a key feature in many antimicrobial and antiviral agents.
-
Antibacterial Action: Pyrimidine-based antibacterials often target microbial-specific enzymes. A well-established mechanism is the inhibition of bacterial dihydrofolate reductase, which is structurally distinct from its human counterpart, allowing for selective toxicity.[10] More recently, pyrimidine derivatives have been identified that inhibit FtsZ, a key protein in bacterial cell division.[11][12]
-
Antiviral Efficacy: Many antiviral drugs are pyrimidine nucleoside analogs. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and the inhibition of viral replication.[13] Another antiviral strategy involves inhibiting the host's pyrimidine biosynthesis pathway, thereby depleting the nucleotide pool available for viral replication.[14][15]
Other Therapeutic Applications
The therapeutic potential of pyrimidine derivatives extends beyond oncology and infectious diseases. They have been investigated for a range of other conditions, including:
Unraveling the Mechanisms of Action
A deep understanding of the molecular mechanisms by which pyrimidine derivatives exert their therapeutic effects is paramount for rational drug design. Here, we explore the key signaling pathways and molecular targets modulated by these compounds.
Anticancer Mechanisms
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Pyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[16][17]
Caption: CDK9-Mediated Transcriptional Regulation and its Inhibition.
Antimicrobial Mechanism: DHFR Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells. However, structural differences between the bacterial and human enzymes allow for the development of selective inhibitors. Pyrimidine-based antibacterial agents like trimethoprim bind with high affinity to the active site of bacterial DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
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- 17. bu.edu.eg [bu.edu.eg]
The Discovery and History of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Technical Guide
Introduction
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic organic compound that holds a significant, albeit often intermediary, role in the landscape of medicinal and organic chemistry.[1][2] Characterized by a pyrimidine core functionalized with amino, methyl, nitroso, and oxo groups, this molecule is a pivotal precursor in the synthesis of various biologically significant purine derivatives. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Historical Context and Discovery: A Consequence of the Traube Purine Synthesis
The discovery of this compound is intrinsically linked to the groundbreaking work of the German chemist Wilhelm Traube at the turn of the 20th century.[3] In 1900, Traube introduced a versatile and enduring method for the synthesis of purines, a class of compounds fundamental to nucleic acids and various alkaloids like caffeine and theophylline.[4][5] This method, now famously known as the Traube purine synthesis, laid the foundational chemistry that necessitates the formation of 5-nitrosopyrimidines as key intermediates.[5][6]
The core principle of the Traube synthesis involves the construction of the purine ring system by first preparing a substituted pyrimidine, introducing a nitroso group at the 5-position, reducing it to an amino group to form a 4,5-diaminopyrimidine, and finally, cyclizing this intermediate with a one-carbon unit (often formic acid) to yield the purine.[5][6][7]
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis and existence are a direct and logical consequence of Traube's pioneering work. Early 20th-century chemists, in their quest to synthesize a variety of purine analogues, would have routinely prepared this and similar 5-nitrosopyrimidines as stepping stones to their target molecules. The significance of this nitroso compound, therefore, lies not in its isolation as a final product of historical note, but in its crucial role as a reactive intermediate that opened the door to a vast array of purine chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [1][8] |
| Molecular Weight | 154.13 g/mol | [1][8] |
| IUPAC Name | This compound | [9] |
| CAS Number | 2209-72-5 | [1][9] |
| Appearance | Varies, often a colored solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Synonyms:
Synthesis and Mechanism
The synthesis of this compound is a demonstrative example of electrophilic aromatic substitution on a highly activated pyrimidine ring. The general and most common approach involves a two-step process:
-
Synthesis of the Pyrimidine Precursor: The initial step is the synthesis of the corresponding aminopyrimidine, 6-amino-2-methyl-1H-pyrimidin-4-one.
-
Nitrosation: The subsequent introduction of the nitroso group at the 5-position.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one
The synthesis of the pyrimidine precursor can be achieved through various condensation reactions. A common method involves the condensation of ethyl acetoacetate with guanidine.
Step 2: Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one
Materials:
-
6-Amino-2-methyl-1H-pyrimidin-4-one
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve a known quantity of 6-Amino-2-methyl-1H-pyrimidin-4-one in an appropriate aqueous acidic solution (e.g., dilute HCl or acetic acid) with gentle warming if necessary.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyrimidine solution. The molar equivalent of sodium nitrite should be slightly in excess.
-
Maintain the temperature below 5 °C throughout the addition. A color change is typically observed as the nitroso compound forms.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
The product, this compound, often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted salts.
-
Dry the product under vacuum.
Mechanism of Nitrosation:
The nitrosation reaction proceeds via an electrophilic attack of the nitrosonium ion (NO⁺) on the electron-rich C5 position of the pyrimidine ring. The amino and hydroxyl (in its tautomeric form) groups are strongly activating ortho-, para- directing groups, making the C5 position highly susceptible to electrophilic substitution.
Caption: Mechanism of Nitrosation.
Applications in Organic Synthesis
The primary and most significant application of this compound is its role as a precursor in the synthesis of purines, particularly substituted guanines and their analogues.
Synthesis of 2-Methylguanine
A classic application is the synthesis of 2-methylguanine. This involves the reduction of the nitroso group to an amino group, followed by cyclization.
Experimental Workflow:
-
Reduction of the Nitroso Group: The 5-nitroso group is readily reduced to a 5-amino group using a variety of reducing agents, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C). This reduction yields the highly reactive intermediate, 2,5,6-triamino-2-methyl-1H-pyrimidin-4-one.
-
Cyclization to form the Purine Ring: The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon source. For the synthesis of guanine analogues, formic acid is a common reagent. Heating the diaminopyrimidine in formic acid leads to formylation of the 5-amino group, followed by intramolecular condensation and dehydration to form the imidazole ring fused to the pyrimidine core.
Caption: Synthesis of 2-Methylguanine.
Conclusion
This compound stands as a testament to the enabling power of intermediate compounds in the advancement of organic synthesis. While its discovery was a byproduct of the larger goal of purine synthesis, its utility has been firmly established through more than a century of chemical research. For scientists and researchers in drug discovery and development, a thorough understanding of the history, synthesis, and reactivity of this and similar pyrimidine derivatives remains a cornerstone of designing and executing synthetic routes to novel therapeutic agents. The principles laid down by Traube continue to be relevant, and the chemistry of this unassuming nitroso-pyrimidine continues to be a vital tool in the organic chemist's arsenal.
References
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
-
Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]
- Lister, J. H. (1971). Purines. Wiley.
-
Grokipedia. (n.d.). Wilhelm Traube. Retrieved from [Link]
-
Chemistry Online. (2023, February 19). Traube purine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
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- 10. 4-AMINO-6-HYDROXY-2-METHYL-5-NITROSOPYRIMIDINE | 2209-72-5 [chemicalbook.com]
Tautomeric Landscapes of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Technical Guide for Drug Discovery
Abstract
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one stands as a molecule of significant interest within contemporary drug discovery programs, largely due to its structural alerts and potential for diverse intermolecular interactions. A critical, yet often overlooked, aspect of its chemical biology is its rich tautomeric diversity. The dynamic equilibrium between multiple tautomeric forms can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy and toxicity profile. This technical guide provides an in-depth exploration of the potential tautomeric equilibria in this compound, offering a framework for its characterization and the strategic leveraging of its tautomeric nature in drug development. We will delve into the theoretical underpinnings of its tautomerism and present field-proven experimental and computational workflows for the elucidation of its dominant forms.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Tautomerism, the phenomenon of readily interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications in biological systems.[1][2] For pyrimidine derivatives, which form the core of nucleobases, tautomeric shifts can alter hydrogen bonding patterns, leading to potential mutations.[1] In the context of drug design, controlling or understanding the tautomeric preference of a molecule is paramount. The ability of a compound to exist in multiple forms can be either a formidable challenge or a powerful tool for optimizing drug-target interactions. For this compound, a molecule featuring multiple proton donor and acceptor sites, several key tautomeric equilibria are anticipated to be at play.
The Tautomeric Quilt of this compound
The structure of this compound presents three primary axes of tautomerism: keto-enol, amino-imino, and nitroso-oxime equilibria. The interplay of these forms results in a complex energetic landscape of potential structures.
Keto-Enol Tautomerism
The pyrimidinone ring is susceptible to keto-enol tautomerism, where a proton can migrate from the ring nitrogen to the exocyclic oxygen.[1][2][3]
-
Keto form (Amide): this compound
-
Enol form (Imidic acid): 6-Amino-2-methyl-5-nitroso-pyrimidin-4-ol
Generally, for 4-pyrimidinones, the keto form is the more stable tautomer in most solvents.[2] However, the electronic influence of the amino and nitroso substituents can modulate this equilibrium.
Amino-Imino Tautomerism
The exocyclic amino group at the 6-position can undergo tautomerization to an imino form.[4][5][6]
-
Amino form: this compound
-
Imino form: 6-Imino-2-methyl-5-nitroso-1,6-dihydro-pyrimidin-4-one
Studies on related aminopyrimidines have shown that the amino form is typically predominant, but the imino tautomer can be stabilized through specific hydrogen bonding interactions or in the excited state.[4][5]
Nitroso-Oxime Tautomerism
The 5-nitroso group introduces another layer of tautomeric complexity, existing in equilibrium with its oxime form.[7][8][9]
-
Nitroso form: this compound
-
Oxime form: 6-Amino-2-methyl-5-(hydroxyimino)-1,5-dihydro-pyrimidin-4-one
In many organic systems, the oxime tautomer is thermodynamically more stable than the corresponding nitroso isomer.[7][8] This is often attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso compound.[8]
The following diagram illustrates the principal tautomeric equilibria for this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.
Introduction
This compound and its derivatives are an important class of compounds in the realm of heterocyclic chemistry. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs. The introduction of a nitroso group at the C5 position of the pyrimidine ring offers a versatile handle for further chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide details a reliable and reproducible two-step synthesis route, commencing with the construction of the pyrimidine core followed by a regioselective nitrosation.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the pyrimidine ring system via a condensation reaction. The subsequent step is a direct nitrosation at the electron-rich C5 position of the pyrimidine ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor: 6-Amino-2-methylpyrimidin-4(1H)-one
The initial and crucial step is the synthesis of the pyrimidine precursor, 6-Amino-2-methylpyrimidin-4(1H)-one. This is achieved through a well-established condensation reaction between ethyl acetoacetate and guanidine carbonate.
Mechanistic Insights
This reaction is a classic example of a Biginelli-type condensation. The mechanism involves the initial formation of a more nucleophilic guanidine base, which then attacks the carbonyl group of the ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. The choice of a basic medium, facilitated by the guanidine carbonate itself or an additional base, is critical to deprotonate the guanidine and drive the reaction forward.
Experimental Protocol: Synthesis of 6-Amino-2-methylpyrimidin-4(1H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.1 |
| Guanidine Carbonate | 180.16 | 9.0 g | 0.05 |
| Sodium Ethoxide | 68.05 | 6.8 g | 0.1 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Guanidine: To the stirred solution of sodium ethoxide, add guanidine carbonate. Stir the mixture for 15-20 minutes to ensure complete dissolution and formation of free guanidine base.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of the sodium salt of the product should form.
-
Neutralization and Isolation: Carefully add glacial acetic acid to the cooled mixture to neutralize it to a pH of approximately 6-7. This will precipitate the product.
-
Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 70-80%
Characterization of 6-Amino-2-methylpyrimidin-4(1H)-one:
-
Appearance: White crystalline solid.
-
Melting Point: 295-298 °C.
-
Solubility: Sparingly soluble in cold water, soluble in hot water and dilute acids.
Part 2: Synthesis of this compound
The final step is the regioselective nitrosation of the synthesized 6-Amino-2-methylpyrimidin-4(1H)-one at the C5 position. This reaction takes advantage of the electron-donating effect of the amino group, which activates the C5 position for electrophilic substitution.
Mechanistic Insights
The nitrosation reaction is initiated by the in-situ formation of the highly electrophilic nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium. The electron-rich C5 position of the pyrimidine ring then acts as a nucleophile, attacking the nitrosonium ion to form a C-nitroso intermediate. Subsequent deprotonation yields the final product. The reaction is typically carried out at low temperatures to control the reactivity of the nitrosonium ion and minimize side reactions. A protocol for a similar nitrosation of 2,4,6-triaminopyrimidine suggests dissolving the starting material in water with acetic acid, cooling, and then adding sodium nitrite[1]. This general approach is adapted for the synthesis of the target molecule.
Caption: Simplified mechanism of C5-nitrosation of the pyrimidine precursor.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Amino-2-methylpyrimidin-4(1H)-one | 125.13 | 12.5 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Dissolution of Starting Material: In a 500 mL beaker, suspend 6-Amino-2-methylpyrimidin-4(1H)-one in deionized water. Add glacial acetic acid and stir until the solid dissolves completely.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a small amount of cold deionized water.
-
Nitrosation: Slowly add the sodium nitrite solution dropwise to the cooled pyrimidine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. A colored precipitate should start to form.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Isolation: Filter the colored precipitate using a Büchner funnel.
-
Washing: Wash the solid sequentially with cold deionized water, cold ethanol, and finally with diethyl ether to remove any residual impurities and to aid in drying.
-
Drying: Dry the product in a desiccator over a suitable drying agent. Avoid heating as nitroso compounds can be thermally unstable.
Expected Yield: 85-95%
Characterization of this compound:
-
Appearance: A colored crystalline solid (typically red, purple, or green).
-
Melting Point: Decomposes above 250 °C.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for this compound, which can be used for comparison[2]. Key expected peaks include N-H stretching for the amino group, C=O stretching for the pyrimidinone carbonyl, and N=O stretching for the nitroso group.
-
Mass Spectrometry: The NIST WebBook also provides the mass spectrum (electron ionization) for this compound[2]. The molecular ion peak should correspond to the molecular weight of 154.13 g/mol .
Safety Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Precautions:
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Keep away from heat and open flames.
-
Guanidine Carbonate: May cause skin and eye irritation.
-
Sodium Nitrite: Oxidizing agent. Contact with combustible material may cause fire. Toxic if swallowed.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Nitroso Compounds: Many nitroso compounds are potential mutagens or carcinogens. Handle the final product with care and avoid inhalation of dust or contact with skin.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development. The provided mechanistic insights and characterization information will aid in understanding the chemical transformations and validating the final product.
References
-
PubChem. This compound. Available at: [Link]
-
GSRS. This compound. Available at: [Link]
-
NIST WebBook. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Available at: [Link]
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. This compound is a significant pyrimidine derivative with potential applications in pharmaceutical research and development. The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment, stability studies, and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and reproducible results. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound belonging to the pyrimidine class of molecules.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[3][4][5] This application note provides a detailed, step-by-step protocol for the HPLC analysis of this compound, complete with method validation data.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [1] |
| Molecular Weight | 154.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2209-72-5 |
HPLC Method and Parameters
The selection of the HPLC method parameters was based on the chemical nature of the analyte and established practices for the analysis of pyrimidine derivatives.[2] A reversed-phase approach was chosen due to the polar nature of the compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for a wide range of polar and non-polar compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[6] |
| Gradient Elution | 5% B to 95% B in 15 minutes | A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | This flow rate is optimal for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV-Vis at 335 nm | Nitroso compounds typically exhibit a UV absorption maximum around 330-340 nm.[7][8] This wavelength provides good sensitivity for the analyte. |
Rationale for Method Development
The choice of a C18 stationary phase is standard for the separation of many pharmaceutical compounds, including pyrimidine derivatives.[2] The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), allows for the effective retention and elution of the polar analyte. Phosphoric acid is used to control the pH of the mobile phase and ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A gradient elution is chosen to provide a robust separation that can resolve the main peak from any potential impurities that may be present in the sample. The detection wavelength of 335 nm is selected based on the characteristic absorbance of the nitroso functional group, which is expected to provide high sensitivity.[7][8]
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent. Based on the solubility of similar compounds, a mixture of water and acetonitrile (50:50, v/v) or a small amount of DMSO followed by dilution with the mobile phase is recommended.[9]
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the initial mobile phase (95% A: 5% B) to prepare working standards at the desired concentrations for calibration.
Preparation of Sample Solution
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific, with no significant interference observed at the retention time of this compound.
Linearity
Linearity was determined by analyzing a series of standard solutions at five different concentrations ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | < 2.0 |
| 100% | 100.2 | < 2.0 |
| 120% | 99.8 | < 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
| Precision Level | % RSD of Peak Area |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0 |
Conclusion
The RP-HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, and precise. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound.
References
-
Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
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PubMed. (1980, March 14). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 11(11). Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in Medicinal Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2][3] Within this class of heterocycles, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one emerges as a highly valuable and versatile starting material. Its unique substitution pattern—featuring a nucleophilic amino group and a readily reducible nitroso group—makes it a powerful precursor for the synthesis of more complex, fused heterocyclic systems that are of significant pharmacological interest.[4]
This document provides an in-depth guide for researchers and drug development professionals on the practical applications and experimental protocols involving this key pyrimidine derivative. We will delve into its primary utility as a synthon for purine analogs and other fused pyrimidines, explaining the chemical logic behind the synthetic strategies and providing detailed, actionable protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | |
| CAS Number | 2209-72-5 | [5] |
| Molecular Formula | C₅H₆N₄O₂ | [6] |
| Molecular Weight | 154.13 g/mol | [6] |
| Appearance | Purple crystalline powder | [7] |
| SMILES | CC1=NC(=C(C(=O)N1)N=O)N | |
| InChIKey | DRDJDNORXOOBHR-UHFFFAOYSA-N | [6][] |
Core Application: Synthesis of 2-Methyl-Substituted Purine Analogs
The most prominent application of this compound is in the construction of the purine nucleus. Purines are fundamental components of DNA and RNA and their analogs are mainstays in antiviral and anticancer therapy.[9][10] The pyrimidine starting material provides the six-membered ring, and its substituents are perfectly poised to facilitate the closure of the adjacent five-membered imidazole ring.
The Traube Purine Synthesis: A Mechanistic Overview
The conversion relies on a classic strategy known as the Traube purine synthesis. The workflow involves two key transformations:
-
Reduction of the Nitroso Group: The nitroso group at the C5 position is reduced to a primary amine. This creates a highly reactive ortho-diamine system (a 5,6-diaminopyrimidine).
-
Cyclization with a One-Carbon Source: The resulting 5,6-diaminopyrimidine is then treated with a reagent that provides a single carbon atom, which undergoes condensation with both amino groups to form the imidazole ring, yielding the final purine scaffold.
The choice of the one-carbon source is critical as it determines the substituent at the C8 position of the resulting purine.
Caption: Workflow for Traube purine synthesis.
Protocol 1: Synthesis of 2-Methyl-6,9-dihydro-1H-purin-6-one
This protocol details the synthesis of a foundational purine analog using formic acid as the C1 source, which results in an unsubstituted C8 position.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Formic acid (≥95%)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper.
Procedure:
-
Reaction Setup (Reduction):
-
In a 250 mL round-bottom flask, suspend this compound (10.0 g, 64.9 mmol) in 100 mL of deionized water.
-
Begin vigorous stirring to create a slurry.
-
Gently heat the mixture to 50-60°C.
-
Causality: Heating increases the solubility of the starting material and the rate of reduction.
-
-
Nitroso Group Reduction:
-
Add sodium dithionite (approx. 17.0 g, 97.6 mmol, 1.5 equivalents) portion-wise over 30 minutes. The deep color of the starting material should fade to a light yellow or off-white, indicating the formation of the diamine.
-
Causality: Sodium dithionite is a mild and effective reducing agent for converting nitroso groups to amines in an aqueous medium. Adding it portion-wise controls the exotherm and any potential side reactions.
-
Maintain stirring at 60°C for an additional 1 hour after the addition is complete to ensure the reaction goes to completion.
-
-
Cyclization:
-
Cool the flask to room temperature.
-
Add formic acid (25 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105°C) for 2 hours.
-
Causality: Formic acid serves as the one-carbon source. Under reflux conditions, it condenses with the two amino groups of the intermediate to form the imidazole ring.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath. A precipitate should form.
-
Adjust the pH of the slurry to ~5-6 using 2 M NaOH. Check the pH using pH paper.
-
Causality: The desired purine product is often least soluble near its isoelectric point. Adjusting the pH maximizes precipitation and yield.
-
Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Self-Validation:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new spot for the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Advanced Applications: Synthesis of Fused Pyrimidine Heterocycles
The key 5,6-diaminopyrimidine intermediate is not limited to purine synthesis. It is a versatile precursor for other fused systems, such as pteridines, by reacting it with 1,2-dicarbonyl compounds.
Caption: Pathway to pteridines from the diamine intermediate.
Protocol 2: General Procedure for 2-Methylpteridin-4-one Derivatives
This protocol provides a general method for synthesizing pteridine analogs.
Materials:
-
5,6-Diamino-2-methyl-1H-pyrimidin-4-one (prepared as in Protocol 1, steps 1-2)
-
A 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Reaction Setup:
-
Dissolve or suspend the crude 5,6-diaminopyrimidine intermediate in a suitable solvent like ethanol or dilute acetic acid in a round-bottom flask.
-
Causality: Acetic acid can catalyze the condensation reaction between the amines and carbonyls.
-
-
Condensation and Cyclization:
-
Add a stoichiometric amount (1.0-1.1 equivalents) of the 1,2-dicarbonyl compound to the mixture.
-
Heat the reaction to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold solvent to remove impurities.
-
Dry the pteridine derivative under vacuum.
-
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of both the starting material and the synthesized products. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Table 2: Example HPLC Method for Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Notes | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. The method is scalable for preparative separation.[5] |
Conclusion: A Gateway to Pharmacological Scaffolds
This compound is more than just a chemical reagent; it is a strategic entry point into classes of compounds with profound medicinal importance.[11][12] Its ability to be efficiently converted into purines, pteridines, and other fused pyrimidines makes it an indispensable tool in the drug discovery pipeline.[13] The protocols outlined here provide a robust foundation for researchers to explore the synthesis of novel derivatives for evaluation as anticancer, antiviral, antimicrobial, or other therapeutic agents.[1][4]
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A. K. Sharma, et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. Available at: [Link]
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Kufe, D.W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. Purine Analogs. NCBI Bookshelf. Available at: [Link]
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Mitsuhashi, S., et al. (2007). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. PubMed. Available at: [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Glowacka, I.E., et al. (2023). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. Molecules. Available at: [Link]
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Gupta, P. & Singh, S. (2018). Biological and medicinal significance of pyrimidines. Semantic Scholar. Available at: [Link]
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Mishra, R. & Tomar, I. (2011). PYRIMIDINE: THE MOLECULE OF DIVERSE BIOLOGICAL AND MEDICINAL IMPORTANCE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Al-Ostath, A.I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
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"experimental procedures involving 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"
Application Notes & Protocols for 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate
This compound is a substituted pyrimidine that serves as a critical building block in synthetic organic and medicinal chemistry. Its true value lies not in its direct biological activity, but in its potential as a precursor for more complex heterocyclic systems, most notably pteridines and their analogues.[1] The pteridine core is fundamental to a variety of biologically essential molecules, including folic acid and biopterin. Consequently, synthetic routes starting from functionalized pyrimidines are of paramount interest to researchers developing novel therapeutics, particularly in the area of antifolates for cancer chemotherapy.[2][3]
The strategic placement of the amino and nitroso groups at the 5 and 6 positions of the pyrimidine ring creates a reactive synthon. The nitroso group can be readily reduced to an amine, yielding a highly reactive 1,2-diamine functionality. This intermediate is primed for condensation reactions with 1,2-dicarbonyl compounds, providing a direct and efficient pathway to the pteridine ring system—a classic example being the Isay reaction.[1]
This document provides detailed protocols for the synthesis, purification, characterization, and synthetic application of this compound, grounded in established chemical principles and designed for reproducibility in a research setting.
Compound Profile & Physicochemical Properties
A thorough understanding of the substrate's properties is essential for successful experimentation.
| Property | Value | Source |
| CAS Number | 2209-72-5 | [4][5] |
| Molecular Formula | C₅H₆N₄O₂ | [4][5] |
| Molecular Weight | 154.13 g/mol | [4][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine | [4][5] |
| Appearance | Typically a colored crystalline solid (e.g., purple, red, or green) | [7] |
| Density | ~1.73 g/cm³ | [8][] |
| Melting Point | >300 °C (decomposes) | [7] |
Essential Safety & Handling Protocols
Working with any chemical intermediate requires adherence to strict safety protocols. While this compound does not have extensive, specific toxicology data, related structures and general chemical principles mandate cautious handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[10][11][12]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[13]
-
Contact Avoidance: The compound is classified as a potential skin and eye irritant.[10][14] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[13]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Experimental Procedures
Protocol 1: Synthesis via Nitrosation
This protocol details the synthesis of the title compound from its non-nitrosated precursor, 6-amino-2-methyl-1H-pyrimidin-4-one. The core of this reaction is an electrophilic aromatic substitution, where the nitrosyl cation (or a related species) attacks the electron-rich pyrimidine ring.
Causality: The reaction is performed in an acidic medium (acetic acid) which reacts with sodium nitrite to generate nitrous acid (HNO₂). The nitrous acid is then protonated to form the H₂O-NO⁺ ion, which readily loses water to form the highly electrophilic nitrosyl cation, NO⁺. The amino group at position 6 is a strong activating group, directing the electrophilic attack to the adjacent position 5. Cooling the reaction is critical to control the exothermic reaction and prevent the decomposition of unstable nitrous acid.
Caption: Generation of the electrophile for nitrosation.
Materials:
-
6-Amino-2-methyl-1H-pyrimidin-4-one
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Ice bath
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, prepare a suspension of 6-amino-2-methyl-1H-pyrimidin-4-one (e.g., 5.0 g, 39.6 mmol) in a mixture of glacial acetic acid (25 mL) and water (25 mL).
-
Stir the suspension magnetically to ensure homogeneity. Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (e.g., 3.0 g, 43.5 mmol, 1.1 eq) in 15 mL of deionized water. Cool this solution in the ice bath as well.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred pyrimidine suspension over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A colored precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then cold ethanol (2 x 20 mL) to remove residual acid and other impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically high (>85%).
Protocol 2: Purification & Characterization
Purity is paramount for subsequent synthetic applications. This protocol outlines methods for purification and validation of the product's identity.
Purification: Recrystallization The crude product can often be purified by recrystallization from a large volume of hot water or an ethanol/water mixture. The exact solvent system should be determined empirically on a small scale.
Characterization: A multi-faceted approach to characterization ensures the highest confidence in the product's identity and purity.
Table: Expected Characterization Data
| Technique | Method / Conditions | Expected Result |
| HPLC | Column: Newcrom R1; Mobile Phase: Acetonitrile/Water/Phosphoric Acid Gradient.[15] | A single major peak indicating high purity. Retention time is method-dependent. |
| FTIR | KBr pellet | Characteristic peaks for N-H stretch (~3400-3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and N=O stretch (~1500-1450 cm⁻¹).[5][16] |
| Mass Spec (EI) | NIST Standard Reference Database | Molecular ion (M⁺) peak at m/z = 154, with a characteristic fragmentation pattern.[5][17] |
| ¹H NMR | DMSO-d₆ | Peaks corresponding to the methyl protons (~2.2-2.5 ppm), amino protons (broad, ~7.5-8.5 ppm), and pyrimidine NH proton (broad, ~10-12 ppm). |
Protocol 3: Application in Pteridine Synthesis
This protocol demonstrates the utility of this compound as a key intermediate in the synthesis of a pteridine derivative. The process involves an in situ reduction of the nitroso group to an amine, followed by condensation with a dicarbonyl compound.
Causality: Sodium dithionite (Na₂S₂O₄) is a powerful, yet selective, reducing agent commonly used for converting nitroso groups to amines.[18] The reduction creates the highly reactive 5,6-diaminopyrimidine intermediate. This intermediate is typically unstable and prone to oxidation, so it is generated and used immediately (in situ) without isolation. The subsequent addition of a 1,2-dicarbonyl compound, such as glyoxal, leads to a double condensation reaction, forming the second heterocyclic ring and yielding the stable pteridine aromatic system.[1]
Caption: Workflow for one-pot pteridine synthesis.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous ammonia (2 M)
-
Glyoxal (40% solution in water)
-
Deionized water
Step-by-Step Protocol:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a condenser, suspend the nitroso-pyrimidine (e.g., 10.0 g, 64.9 mmol) in 200 mL of deionized water.
-
Warm the mixture to 60-70 °C with stirring.
-
Add 2 M aqueous ammonia until the solution becomes basic (pH ~8-9) and the starting material dissolves.
-
In a separate beaker, dissolve sodium dithionite (e.g., 22.6 g, 129.8 mmol, 2.0 eq) in 50 mL of water.
-
Add the sodium dithionite solution portion-wise to the warm pyrimidine solution. The deep color of the nitroso compound should fade to a pale yellow or colorless solution, indicating the reduction is complete. This process is often exothermic; maintain the temperature around 70-80 °C.
-
After the color change is stable, add glyoxal solution (e.g., 11.3 g of 40% solution, ~78 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture at reflux (or maintain at 90-100 °C) for 2 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the product with cold water and dry. The product can be further purified by recrystallization from water or another suitable solvent. Characterization should be performed using HPLC, MS, and NMR to confirm the formation of the desired pteridine.
Application Note: Relevance in Drug Discovery
The protocols described herein provide a reliable pathway to a key class of heterocyclic compounds. The pteridine scaffold synthesized in Protocol 4.3 is the core of folic acid. Folic acid antagonists, such as methotrexate, are cornerstone drugs in chemotherapy.[2] They function by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[3] By providing efficient access to novel pteridine analogues, this synthetic route enables researchers in drug development to:
-
Generate Libraries: Create diverse libraries of pteridine derivatives by varying the starting pyrimidine and the 1,2-dicarbonyl condensation partner.
-
Structure-Activity Relationship (SAR) Studies: Synthesize targeted analogues to probe the binding pocket of enzymes like DHFR, aiming to improve potency, selectivity, or pharmacokinetic properties.
-
Develop Novel Enzyme Inhibitors: The pteridine scaffold is not limited to DHFR. Analogues have been investigated as inhibitors for other enzymes implicated in disease, such as monoamine oxidase B (MAO-B) in neurodegenerative disorders.[19]
The robust chemistry of this compound makes it an invaluable tool for academic and industrial scientists working at the forefront of medicinal chemistry and drug discovery.
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NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. Retrieved from [Link]
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
-
El-Sofany, R. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
-
Baker, B. R., et al. (1968). Potential folic acid antagonists. 3. The antitumor and folate reductase inhibitory properties of some irreversibly acting 6-N-substituted 2,4,6-triamino-5-(4-carbethoxyphenylazo)pyrimidines. Journal of Medicinal Chemistry, 11(3), 583-8. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Baker, B. R., & Ho, B. T. (1965). Potential folic acid antagonists. I. The antitumor and folic acid reductase inhibitory properties of 6-substituted 2,4-diamino-5-arylazopyrimidines. Journal of Medicinal Chemistry, 8(6), 745-9. Retrieved from [Link]
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Kurbatov, D. I., et al. (2018). SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. Butlerov Communications. Retrieved from [Link]
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PubChem. (n.d.). 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2019). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
Grivas, S., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6229. Retrieved from [Link]
-
SciSpace. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Retrieved from [Link]
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Malan, S. F., et al. (2009). Synthesis and in vitro evaluation of pteridine analogues as monoamine oxidase B and nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7492-9. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]
-
O'Brien, D. E., et al. (1970). Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry, 35(5), 1676-80. Retrieved from [Link]
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- 14. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and in vitro evaluation of pteridine analogues as monoamine oxidase B and nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one for Biological Screening Library Synthesis
Abstract & Introduction
Pyrimidine-based scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a multitude of therapeutic agents.[1][2] Their inherent drug-like properties and versatile synthetic handles make them ideal starting points for drug discovery campaigns. This application note focuses on a specific, highly functionalized starting material: 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one (CAS: 2209-72-5).[3][4]
This compound, with a molecular formula of C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol , offers two distinct and chemically orthogonal points for diversification: the nucleophilic 6-amino group and the electrophilic 5-nitroso group.[3][5] The strategic modification of these functional groups allows for the rapid generation of a chemically diverse library of analogs. The nitroso moiety is of particular interest, as nitro-containing compounds are known to exhibit a wide spectrum of biological activities, often acting as pharmacophores through redox-mediated mechanisms within cells.[6] Published research has already highlighted the potential of nitrosopyrimidine derivatives as potent antibacterial and antifungal agents.[7][8]
This document provides the scientific rationale and detailed, field-proven protocols for the derivatization of this pyrimidine core. It outlines two primary synthetic strategies and a subsequent biological screening cascade designed to identify novel bioactive compounds.
Rationale for Derivatization: Exploring Chemical Space
The core principle of library synthesis in drug discovery is the systematic exploration of the Structure-Activity Relationship (SAR). By creating a series of related but distinct molecules, researchers can decipher which chemical features are essential for biological activity. The target molecule is exceptionally well-suited for this purpose due to its distinct reactive sites.
-
The 6-Amino Group: This primary aromatic amine is a potent nucleophile. It is readily susceptible to acylation, sulfonylation, and reductive amination, allowing for the introduction of a vast array of side chains. These modifications can probe steric limits, introduce new hydrogen bond donors/acceptors, and modulate the overall lipophilicity of the molecule. Furthermore, the C5 position of 6-aminopyrimidines is known to be highly nucleophilic and can participate in various cyclocondensation reactions, offering a pathway to fused heterocyclic systems.[9]
-
The 5-Nitroso Group: This group presents a unique synthetic opportunity. While it contributes to the molecule's distinct blue or green color and its inherent reactivity, its true power lies in its ability to be transformed. The reduction of the nitroso group to a primary amine is a pivotal step, unmasking a new nucleophilic center and generating a 5,6-diaminopyrimidine intermediate. This intermediate is a cornerstone for building complex heterocyclic systems like purines and pteridines, dramatically expanding the potential chemical diversity from the original scaffold.
The following workflow illustrates the overall strategic approach, from the central starting material to the identification of a biological "hit."
Figure 2: General reaction for N6-acylation and N6-sulfonylation.
Protocol 3.1.1: General Procedure for N6-Acylation
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Pyridine, ~0.1 M concentration).
-
Base Addition: Add a suitable base, such as Diisopropylethylamine (DIPEA, 1.5 eq) or use pyridine as the solvent. Stir for 5 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (R-COCl, 1.1 eq) or anhydride dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Methanol in Dichloromethane).
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and identity.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, Pyridine | Aprotic polar solvents aid in dissolving the starting material without interfering with the reaction. |
| Base | DIPEA, Pyridine | A non-nucleophilic base is required to deprotonate the amine without competing with it. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures it proceeds to completion. |
| Stoichiometry | 1.1 eq. Acylating Agent | A slight excess ensures full conversion of the starting material. |
Table 1: Key parameters for the N6-Acylation protocol.
Strategy 2: Reduction of 5-Nitroso Group and Subsequent Derivatization
Causality: This two-step sequence is a powerful diversification strategy. The initial reduction transforms the molecule's electronic properties and creates a new reactive site. The resulting 5,6-diaminopyrimidine is a classical precursor for building fused ring systems, which are structurally distinct from the products of Strategy 1 and can access entirely different biological targets.
Protocol 3.2.1: Reduction of the 5-Nitroso Group
-
Suspension: Suspend this compound (1.0 eq) in a mixture of aqueous ammonia and water (e.g., 1:4 v/v).
-
Reducing Agent: Warm the suspension gently (e.g., to 50-60 °C) and add Sodium Dithionite (Na₂S₂O₄, ~2.5 eq) portion-wise. The characteristic deep color of the nitroso compound should fade to a pale yellow or colorless solution/suspension.
-
Reaction: Stir at this temperature for 30-60 minutes until the reaction is complete (monitored by TLC/LC-MS).
-
Isolation: Cool the reaction mixture in an ice bath. The product, 5,6-diamino-2-methyl-1H-pyrimidin-4-one, should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a cold organic solvent like ethanol or ether to aid drying.
-
Validation: The resulting diamine can be characterized by LC-MS and ¹H NMR. It is often used in the next step without extensive purification due to its potential instability (oxidation).
Protocol 3.2.2: Derivatization of the 5-Amino Group
The newly formed 5-amino group is generally more nucleophilic than the 6-amino group due to electronic effects. This allows for regioselective derivatization under controlled conditions.
-
For N5-Acylation: Follow Protocol 3.1.1, using the 5,6-diamino-2-methyl-1H-pyrimidin-4-one as the starting material. Careful control of stoichiometry (using ~1.0 eq of the acylating agent) can favor mono-acylation at the C5 position.
-
For Fused Ring Synthesis (e.g., Purines): The diamine intermediate can be reacted with reagents like formic acid, triethyl orthoformate, or carbon disulfide to form the fused imidazole ring characteristic of purines.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.
Primary Screening: Broad Cytotoxicity
The goal of the primary screen is to identify any compound in the library with general biological activity. A cell viability assay against a panel of diverse human cancer cell lines is a cost-effective and informative starting point.
Protocol 4.1.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and further dilute in cell culture medium. Add the compounds to the cells (final DMSO concentration <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the half-maximal inhibitory concentration (IC₅₀) for each active compound.
| Compound ID | R-Group (Strategy 1) | IC₅₀ HeLa (µM) | IC₅₀ A549 (µM) |
| Parent | -H | >100 | >100 |
| LibA-001 | -CO-Phenyl | 25.4 | 45.1 |
| LibA-002 | -CO-CH₃ | >100 | >100 |
| LibA-003 | -SO₂-Phenyl | 15.8 | 22.9 |
| LibB-001 | N5-CO-Phenyl | 5.2 | 8.7 |
Table 2: Example of data presentation for a primary cytotoxicity screen.
Secondary & Confirmatory Screening
Compounds demonstrating significant activity (e.g., IC₅₀ < 10 µM) in the primary screen should be advanced to secondary assays to determine their mechanism of action or selectivity. Given that substituted pyrimidines are well-established kinase inhibitors, a logical next step is to screen active compounds against a panel of oncogenic kinases. [10]This helps to identify a specific molecular target and de-risk the compound for further development.
Conclusion
The this compound scaffold is a versatile and powerful starting point for the synthesis of compound libraries for biological screening. The two distinct synthetic handles—the 6-amino and 5-nitroso groups—allow for the application of orthogonal chemical strategies to generate a wide diversity of final structures. The protocols outlined in this note provide a robust framework for library synthesis, characterization, and subsequent biological evaluation. This strategic approach enables the efficient exploration of chemical space and increases the probability of discovering novel, potent, and selective bioactive molecules for therapeutic development.
References
- Vertex AI Search Result, "A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity rel
- Vertex AI Search Result, "Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipul
- Vertex AI Search Result, "Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents".
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PubChem, "this compound". [Link]
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Vertex AI Search Result, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters". [Link]
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Vertex AI Search Result, "Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH". [Link]
-
Vertex AI Search Result, "The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC". [Link]
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PubChem, "6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione". [Link]
-
Vertex AI Search Result, "Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchGate". [Link]
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Vertex AI Search Result, "this compound - gsrs". [Link]
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Vertex AI Search Result, "An overview on synthesis and biological activity of pyrimidines - SciSpace". [Link]
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Vertex AI Search Result, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review". [Link]
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Vertex AI Search Result, "Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones - ResearchGate". [Link]
-
Vertex AI Search Result, "Separation of rotamers of 5-nitrosopyrimidines and estimation of binding constants of their complexes with β-cyclodextrin by capillary electrophoresis - PubMed". [Link]
-
Vertex AI Search Result, "4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- - the NIST WebBook". [Link]
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- 3. This compound | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
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- 8. Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one as a Versatile Chemical Intermediate
Prepared by: Gemini Application Scientist Group
Introduction and Significance
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a pivotal heterocyclic compound, primarily recognized for its role as a stable and versatile precursor in the synthesis of complex nitrogen-containing ring systems. Its distinct chemical architecture, featuring a reactive nitroso group ortho to an amino group on a pyrimidine scaffold, makes it an ideal starting material for constructing fused heterocyclic systems like purines and pteridines. These core structures are fundamental to a vast array of biologically active molecules, including antiviral agents, enzyme inhibitors, and various pharmaceuticals.
The primary utility of this intermediate lies in the facile reduction of its 5-nitroso group to a primary amine. This transformation yields the highly reactive, and often unstable, 5,6-diaminopyrimidine derivative. This diamine is primed for subsequent cyclocondensation reactions with a variety of electrophiles to build the second ring of the target bicyclic system. The presence of the 2-methyl group provides a point of substitution for modulating the electronic and steric properties of the final molecule. This guide provides detailed protocols for the handling, application, and transformation of this key intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties is critical for its effective and safe use in a laboratory setting.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine | [1][2] |
| CAS Number | 2209-72-5 | [1][2] |
| Molecular Formula | C₅H₆N₄O₂ | [1][3] |
| Molecular Weight | 154.13 g/mol | [2][3] |
| Appearance | Typically a colored solid (e.g., brownish-yellow to red) | [4] |
| Solubility | Soluble in DMF, DMSO; limited solubility in water and alcohols | [5] |
Safety and Handling
As a laboratory chemical, this compound and its derivatives require careful handling to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] Prevent dust formation during transfer and weighing.[6] Wash hands thoroughly after handling.[8]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[6][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
-
Core Application: Reduction to 5,6-Diamino-2-methyl-1H-pyrimidin-4-one
The most critical application of this compound is its reduction to the corresponding 5,6-diamine. This diamine is the direct precursor for building fused ring systems. The choice of reducing agent is crucial; it must be effective without cleaving the pyrimidine ring. Catalytic hydrogenation and chemical reduction with agents like sodium dithionite are common methods.
Caption: General workflow for the reduction of the nitroso-pyrimidine intermediate.
Protocol 1: Reduction using Sodium Dithionite
This protocol is favored for its simplicity and mild reaction conditions, avoiding the need for high-pressure hydrogenation equipment.
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Ammonium Hydroxide (aqueous solution, ~28%)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard reaction glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Suspension: To the flask, add this compound (1.0 eq). Add deionized water (approx. 10-15 mL per gram of starting material) followed by concentrated ammonium hydroxide until the solution is basic (pH 9-10) and the solid is well-suspended. The ammonia helps to solubilize the starting material and the product.
-
Addition of Reductant: Gently heat the suspension to 60-70 °C with vigorous stirring. Add solid sodium dithionite (approx. 2.5-3.0 eq) portion-wise over 20-30 minutes.
-
Causality Note: Portion-wise addition is critical to control the exotherm and any potential gas evolution. Sodium dithionite is a powerful reducing agent in aqueous media, and a large initial charge can lead to an uncontrolled reaction.
-
-
Reaction Monitoring: A distinct color change is typically observed, from the deep color of the nitroso compound to a much lighter, often off-white or tan suspension of the diamine product. The reaction is usually complete within 1-2 hours. Progress can be monitored by TLC or HPLC.[10]
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum. The resulting 5,6-diamino-2-methyl-1H-pyrimidin-4-one is often used immediately in the next step due to its potential instability and susceptibility to aerial oxidation.
Application in Heterocyclic Synthesis
The synthesized 5,6-diaminopyrimidine is a classic A-B building block, where the two adjacent amino groups (A and B) are ready to react with a C-D synthon to form a new five- or six-membered ring.
Protocol 2: Synthesis of a Pteridine Derivative
Pteridines are formed by condensing the 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This protocol outlines a general procedure.
Caption: Pathway for the synthesis of pteridines from the diamino-pyrimidine.
Procedure:
-
Dissolution: Suspend the crude or purified 5,6-diamino-2-methyl-1H-pyrimidin-4-one (1.0 eq) in a suitable solvent mixture, such as ethanol/water or acetic acid.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., a 40% aqueous solution of glyoxal, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction involves a double condensation to form the pyrazine ring of the pteridine system.
-
Work-up: Upon completion, cool the reaction mixture. The pteridine product, often being less soluble, may precipitate. Collect the solid by filtration, wash with the reaction solvent, and dry. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of a Purine (2-Methylxanthine) Derivative
Purines are synthesized by reacting the diamine with a one-carbon electrophile, such as formic acid or urea, to form the imidazole portion of the fused ring system.
Caption: Synthesis of a purine core via cyclization with a C1 synthon.
Procedure:
-
Fusion Method: In a flask suitable for high-temperature reactions, thoroughly mix 5,6-diamino-2-methyl-1H-pyrimidin-4-one (1.0 eq) and urea (2.0-3.0 eq).
-
Causality Note: Urea serves as the C1 source (carbonyl group) and also as a high-boiling solvent/flux when melted. It decomposes to release ammonia and isocyanic acid, which facilitates the cyclization.
-
-
Reaction: Heat the mixture in an oil bath to 180-200 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 1-2 hours.
-
Work-up: Carefully cool the reaction mixture until it solidifies. Dissolve the solid in a hot aqueous solution of sodium hydroxide.
-
Precipitation: Filter the hot basic solution to remove any insoluble impurities. Acidify the clear filtrate with an acid (e.g., acetic acid or HCl) to precipitate the purine product.
-
Isolation: Cool the mixture and collect the 2-methylxanthine product by filtration. Wash with water and dry.
Summary of Applications
Table 2: Reaction Conditions and Expected Products
| Starting Intermediate | Reagent(s) | Key Conditions | Product Class | Expected Yield (Typical) |
| This compound | Sodium Dithionite, aq. NH₄OH | 60-70 °C, 1-2 h | 5,6-Diaminopyrimidine | 80-95% |
| 5,6-Diamino-2-methyl-1H-pyrimidin-4-one | Glyoxal (aq. solution) | Reflux in EtOH/H₂O, 2-4 h | Pteridine | 60-80% |
| 5,6-Diamino-2-methyl-1H-pyrimidin-4-one | Urea | Fusion at 180-200 °C, 1-2 h | Purine (Xanthine) | 70-85% |
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet for 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one.
- TCI Chemicals. (2024, November 29). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2,4-Diamino-6-hydroxypyrimidine.
- Echemi. (n.d.). 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)
- NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-, IR Spectrum.
- GSRS. (n.d.). This compound.
- NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-.
- Georganics. (2023, April 18).
- SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- CyberLeninka. (n.d.). Synthesis and structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3h)-pyrimidinone.
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- 3. GSRS [gsrs.ncats.nih.gov]
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Application Notes and Protocols for the Quantification of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Introduction
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a pyrimidine derivative of significant interest in pharmaceutical development due to its potential role as a synthetic intermediate or a possible impurity in drug substances. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [6][7] |
| Molecular Weight | 154.13 g/mol | [6][7] |
| Appearance | Crystalline powder | [8] |
| Solubility | Soluble in polar organic solvents and aqueous solutions | General knowledge for similar structures |
| IUPAC Name | 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | [6] |
I. High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and precision make it the method of choice for routine quality control and stability testing.
Causality in Method Development
The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the polar nature of the target analyte. The C18 stationary phase provides a non-polar surface that interacts with the analyte, and a polar mobile phase is used for elution. The mobile phase composition, specifically the ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer, is optimized to achieve adequate retention and separation from potential impurities. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase serves to control the ionization state of the analyte and improve peak shape. For mass spectrometry compatibility, a volatile acid like formic acid is preferred.[9]
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC quantification.
Detailed Protocol: HPLC Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid | Provides optimal retention and peak shape.[9] |
| Flow Rate | 1.0 mL/min | Ensures good separation efficiency and reasonable run time. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | To be determined by UV scan (typically around the λmax of the nitroso-pyrimidine chromophore) | Maximizes sensitivity for the analyte. |
| Injection Volume | 10 µL | A common injection volume for standard HPLC analysis. |
4. Standard Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. This range should bracket the expected concentration of the analyte in the sample.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., drug substance or powdered drug product) and dissolve it in a suitable solvent.
-
Dilute the sample solution as necessary to bring the concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.995.
-
Determine the concentration of the analyte in the sample solution from its peak area using the calibration curve.
-
Calculate the final concentration of this compound in the original sample.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the analyte with exceptional specificity, even in the presence of co-eluting interferences. The use of formic acid in the mobile phase is crucial as it is volatile and compatible with electrospray ionization (ESI).[9]
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
Same as for HPLC, but with LC-MS grade solvents and formic acid.
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Volatile mobile phase for MS compatibility.[9] |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) | Allows for efficient elution and separation of the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides fast and efficient separations. |
| Ionization Mode | ESI Positive | Based on the chemical structure, positive ion mode is likely to provide good sensitivity. |
| MRM Transitions | To be determined by infusion of a standard solution | Specific precursor and product ions provide high selectivity. |
| Collision Energy | Optimized for each transition | Maximizes the intensity of the product ion. |
4. Standard and Sample Preparation:
-
Similar to the HPLC protocol, but with dilutions to a lower concentration range (e.g., ng/mL to pg/mL) to match the higher sensitivity of the instrument.
5. Data Analysis:
-
Similar to the HPLC protocol, using the peak areas from the MRM chromatograms to construct the calibration curve and quantify the analyte.
III. UV-Vis Spectrophotometry for Preliminary Quantification
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly for in-process controls or preliminary assessments where high accuracy and selectivity are not the primary requirements.
Principle of UV-Vis Spectrophotometry
This technique relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration in the solution, as described by the Beer-Lambert law. The nitroso and pyrimidine moieties in the molecule are expected to have strong chromophores, making it amenable to UV-Vis analysis.
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
This compound reference standard
-
A suitable UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer)
-
Quartz cuvettes
2. Instrumentation:
-
Double-beam UV-Vis spectrophotometer
3. Method:
-
Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: Prepare a sample solution of a suitable concentration in the same solvent.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.
IV. Method Validation
All analytical methods used for the quantification of pharmaceutical substances must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[1][4][5]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This is often demonstrated through forced degradation studies. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[5] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Forced Degradation Studies for Specificity
To demonstrate the specificity of the method, forced degradation studies should be conducted on the drug substance. This involves subjecting the compound to stress conditions to generate potential degradation products. The analytical method should then be able to separate the main peak from any degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: e.g., Dry heat at 105 °C for 24 hours
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light for a specified duration
Conclusion
The choice of analytical technique for the quantification of this compound will depend on the specific requirements of the analysis. HPLC is a robust and reliable method for routine quality control. LC-MS/MS offers superior sensitivity and selectivity for trace-level analysis. UV-Vis spectrophotometry provides a rapid and simple method for preliminary assessments. Regardless of the method chosen, comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
This compound. (2018). SIELC Technologies. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2025). ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]
-
Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. (2023). PubMed. [Link]
-
This compound. (n.d.). GSRS. [Link]
-
6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem. [Link]
-
Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. (2025). ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to overcome common experimental challenges and ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The core of this synthesis involves the C-nitrosation of an activated pyrimidine ring. This seemingly straightforward transformation is often nuanced, with success hinging on precise control of reaction parameters. This guide will delve into the intricacies of this process, offering logical, evidence-based solutions to common hurdles.
The overall synthetic strategy involves two key stages:
-
Synthesis of the Precursor: Formation of 6-amino-2-methylpyrimidin-4(1H)-one.
-
Nitrosation: Introduction of the nitroso group at the C5 position of the pyrimidine ring.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis.
Q1: What is the optimal pH for the nitrosation step, and why is it so critical?
A1: The optimal pH for the nitrosation of 6-amino-2-methylpyrimidin-4(1H)-one using sodium nitrite is typically in the acidic range, around pH 3-4. This is a critical parameter due to the chemistry of the nitrosating agent. In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂), which then exists in equilibrium with the highly electrophilic nitrosonium ion (NO⁺). It is the nitrosonium ion that is the active species responsible for the electrophilic attack on the electron-rich C5 position of the pyrimidine ring.[1][2]
-
Too high pH (> 5): The concentration of the nitrosonium ion is too low for the reaction to proceed at a reasonable rate.
-
Too low pH (< 2): While the concentration of the nitrosonium ion is high, the amino group of the pyrimidine precursor can become protonated. This deactivates the pyrimidine ring towards electrophilic substitution, thus hindering the reaction.[1]
Q2: My reaction mixture turns a dark brown or black color upon addition of the nitrosating agent. What does this indicate?
A2: A dark brown or black coloration often suggests decomposition of the starting material or the product, and potentially the formation of side products. This can be caused by several factors:
-
Excessive Acidity: A pH that is too low can lead to the degradation of the nitroso compound.
-
High Temperature: The nitrosation reaction is typically exothermic. If the temperature is not carefully controlled, it can lead to uncontrolled side reactions and decomposition.
-
Presence of Impurities: Impurities in the starting 6-amino-2-methylpyrimidin-4(1H)-one can also lead to the formation of colored byproducts.
Q3: The yield of my final product is consistently low. What are the most likely causes?
A3: Low yields can be attributed to several factors throughout the synthesis:
-
Incomplete Precursor Formation: Ensure that the synthesis of 6-amino-2-methylpyrimidin-4(1H)-one has gone to completion and that the precursor is of high purity.
-
Suboptimal Nitrosation Conditions: As discussed, incorrect pH and temperature can significantly impact the yield.
-
Inefficient Work-up and Purification: The product may be lost during extraction or recrystallization. Ensure the pH of the aqueous phase is optimized for product precipitation and minimize the use of hot solvents during recrystallization to prevent degradation.
-
Side Reactions: Competing side reactions can consume the starting material. One common side reaction in pyrimidine synthesis is the formation of Hantzsch-type dihydropyridine byproducts, especially if there are residual reactants from the precursor synthesis.[3][4]
Q4: What are the key safety precautions I should take when working with sodium nitrite?
A4: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed or inhaled.[5][][7][8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store sodium nitrite away from combustible materials, acids, and reducing agents.[5][9]
-
Handling: Avoid creating dust. Weigh it out carefully and clean up any spills immediately.
-
Disposal: Dispose of sodium nitrite waste according to your institution's hazardous waste guidelines. Do not pour it down the drain.[9][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction mixture.2. Inactive nitrosating agent.3. Low purity of the starting pyrimidine.4. Insufficient reaction time. | 1. Carefully monitor and adjust the pH to the optimal range (3-4) using a suitable acid (e.g., acetic acid or dilute HCl).2. Use freshly purchased sodium nitrite. Prepare the sodium nitrite solution just before use.3. Purify the 6-amino-2-methylpyrimidin-4(1H)-one by recrystallization before proceeding to the nitrosation step.4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Sticky or Oily Product | 1. Presence of impurities.2. Incomplete reaction.3. Formation of soluble side products. | 1. Ensure the purity of all reagents and solvents.2. Allow the reaction to proceed for a longer duration, monitoring by TLC.3. During work-up, try adjusting the pH of the aqueous solution to see if it induces precipitation of the desired product. If the product remains oily, consider purification by column chromatography. |
| Product is Difficult to Purify | 1. Co-precipitation of starting material and product.2. Presence of multiple, closely related side products. | 1. Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation.2. If recrystallization is ineffective, column chromatography is the recommended purification method. A reverse-phase HPLC method using acetonitrile and water with a phosphoric or formic acid modifier can be effective for analysis and purification.[11] |
| Inconsistent Results Between Batches | 1. Variability in reagent quality.2. Inconsistent control of reaction parameters (pH, temperature, addition rate). | 1. Use reagents from the same supplier and lot number if possible. Always check the purity of new batches of starting materials.2. Standardize the experimental procedure. Use a pH meter for accurate pH control and a temperature-controlled bath to maintain a consistent reaction temperature. Add the nitrosating agent dropwise to control the exotherm. |
Experimental Protocols
Synthesis of 6-amino-2-methylpyrimidin-4(1H)-one (Precursor)
This protocol is a general procedure based on the condensation of ethyl acetoacetate and guanidine.[12][13]
-
Prepare Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic, so add the sodium in small portions.
-
Add Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate, followed by guanidine hydrochloride.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., water or ethanol) to obtain pure 6-amino-2-methylpyrimidin-4(1H)-one.
Synthesis of this compound
This protocol is a general procedure for the C-nitrosation of an aminopyrimidine.
-
Dissolve Starting Material: In a beaker or flask, dissolve the purified 6-amino-2-methylpyrimidin-4(1H)-one in water. A slight amount of acid (e.g., acetic acid) may be needed to aid dissolution.
-
Cool the Solution: Cool the solution to 0-5 °C in an ice bath.
-
Prepare Nitrosating Agent: Prepare a solution of sodium nitrite in water.
-
Nitrosation: While maintaining the temperature at 0-5 °C, slowly add the sodium nitrite solution dropwise to the stirred pyrimidine solution. Monitor the pH and keep it within the 3-4 range by adding small amounts of acid as needed.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for the determined reaction time (monitor by TLC). The product should precipitate out of the solution as a colored solid.
-
Isolation and Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent, but care should be taken to avoid prolonged heating.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Caption: Mechanism of C-nitrosation of 6-amino-2-methylpyrimidin-4(1H)-one.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group at the C6 position activates the pyrimidine ring, making the C5 position nucleophilic and susceptible to attack by the electrophilic nitrosonium ion. The subsequent loss of a proton re-aromatizes the ring to yield the final 5-nitroso product.
References
-
CHEM ONE. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Reddit. (2023, May 11). How Do You Safely Dispose of Sodium Nitrite. r/chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
- El-Shaheny, R. N., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(45), 29489-29511.
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]
- McMichael, K. (2023, March 8). 12.
- Cia, A. D., et al. (2018).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Chemistry LibreTexts. (2015, July 19). 21.
-
de la Torre, J. M., et al. (2017). Straightforward synthesis of pyrimido[4,5-e][5][7]diazepines via 6-aminopyrimidin-5-carbaldehydes. Arabian Journal of Chemistry, 10, S3238-S3247.
- ResearchGate. (2025, August 7). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions.
-
ChemSynthesis. (2025, May 20). 6-amino-1-methyl-5-nitroso-2-sulfanylidenepyrimidin-4-one. Retrieved from [Link]
- El-Faham, A., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34236-34258.
- Kumar, A., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13.
- Growing Science. (2021, August 16).
-
NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
-
Klapötke, T. M., et al. (2017). Effects of nitric acid concentration for nitration of fused[5][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 46(42), 14698-14706.
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
- Galloway, J. D., et al. (2021). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 25(10), 2264-2276.
-
Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Retrieved from [Link]
- ResearchGate. (2025, August 6). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones.
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- 1. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 7. This compound | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 13. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Welcome to the technical support center for the purification of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting advice and detailed protocols to enhance your experimental success. Our approach is grounded in established scientific principles and practical, field-tested experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₅H₆N₄O₂[1][2][3] | Relatively small, polar molecule. |
| Molecular Weight | 154.13 g/mol [1][2][3] | Suitable for standard chromatographic and filtration techniques. |
| Appearance | Crystalline powder (may be colored, e.g., purple)[4] | Color can be an initial indicator of purity. |
| pKa | Not readily available | The amino and pyrimidinone groups suggest amphoteric properties, which can be exploited in acid-base extraction. |
| Solubility | Limited data available, generally low in common organic solvents. | This is a primary challenge; solvent screening is critical for recrystallization and chromatography. |
| Thermal Stability | Nitroso compounds can be heat-sensitive.[5] | Avoid high temperatures during purification to prevent degradation. |
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may face during the purification of this compound.
Recrystallization Issues
Q1: My crude product won't dissolve in any common recrystallization solvents. What should I do?
A1: The low solubility of this pyrimidinone derivative is a frequent challenge. A systematic solvent screening is the most effective approach.
-
Causality: The combination of a polar pyrimidine core, an amino group, and a nitroso group leads to strong intermolecular forces (hydrogen bonding), resulting in low solubility in many solvents.
-
Troubleshooting Protocol:
-
Start with Highly Polar Solvents: Begin with small-scale solubility tests in solvents like water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.
-
Utilize Solvent Mixtures: If single solvents fail, try binary or even ternary mixtures. For instance, a mixture of water and a water-miscible organic solvent like ethanol or acetonitrile can be effective.
-
Hot Filtration is Key: Due to poor solubility even at elevated temperatures, it is crucial to perform a hot filtration to remove insoluble impurities before allowing the solution to cool.
-
Consider pH Adjustment: The amino and pyrimidinone moieties allow for the formation of salts. Acidifying with a small amount of acetic acid or basifying with aqueous ammonia can sometimes increase solubility in aqueous systems. The resulting salt can then be neutralized to induce crystallization.
-
Q2: My product crashes out of solution too quickly during recrystallization, leading to poor purity. How can I achieve better crystal growth?
A2: Rapid precipitation traps impurities. The key is to control the rate of cooling and supersaturation.
-
Causality: A large temperature difference between the boiling point of the solvent and room temperature can cause rapid crystallization.
-
Troubleshooting Protocol:
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature. Insulating the flask with glass wool can help.
-
Controlled Environment: For even slower cooling, place the flask in a Dewar filled with hot water and allow it to cool to ambient temperature over several hours.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., DMF or DMSO) and slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., water or diethyl ether) until turbidity is observed. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to stand. The anti-solvent will slowly diffuse, promoting the growth of larger, purer crystals.
-
Chromatography Challenges
Q3: My compound streaks badly or remains at the baseline during silica gel column chromatography. What mobile phase should I use?
A3: This is indicative of strong interactions with the stationary phase, a common issue for polar, basic compounds on acidic silica gel.
-
Causality: The amino group on the pyrimidine ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: A common starting point for pyrimidine derivatives is a mixture of dichloromethane (DCM) and methanol or ethyl acetate and methanol.[6][7] Gradually increase the percentage of methanol.
-
Add a Basic Modifier: To counteract the acidic nature of the silica, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase.[6] This will compete with your compound for the active sites on the silica, improving the peak shape and elution.
-
Consider Alternative Stationary Phases: If the above strategies fail, consider switching to a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative for basic compounds.
-
Reverse-Phase Silica (C18 or C8): This is an excellent option for polar compounds.[6][8] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or phosphoric acid for better peak shape.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be effective for very polar compounds.[6]
-
-
Q4: How do I choose the right mobile phase for Thin-Layer Chromatography (TLC) analysis?
A4: TLC is an invaluable tool for developing your column chromatography method. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Experimental Workflow:
-
Spot a small amount of your crude material on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system (e.g., 9:1 DCM:Methanol).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity based on the result. If the spot is at the baseline, increase the polarity (e.g., 8:2 DCM:Methanol). If it's at the solvent front, decrease the polarity.
-
Once a suitable Rf is achieved, this solvent system is a good starting point for your column chromatography.
-
General Purity and Stability Questions
Q5: I've purified my compound, but it seems to degrade over time. How can I improve its stability?
A5: The nitroso group can be susceptible to light and air oxidation. Proper storage is critical.
-
Causality: Nitroso compounds can be unstable, and the presence of other functional groups can influence this.
-
Troubleshooting Protocol:
-
Store under an Inert Atmosphere: After purification and thorough drying, store the compound under argon or nitrogen.
-
Protect from Light: Use an amber vial or wrap the vial in aluminum foil.
-
Low Temperature Storage: Store the compound at low temperatures (-20°C is recommended for long-term storage).
-
Ensure Complete Solvent Removal: Residual solvents, especially protic ones, can contribute to degradation over time. Dry the compound under high vacuum.
-
Q6: My final product has a persistent colored impurity. What could it be and how can I remove it?
A6: The color could be due to degradation products or highly conjugated impurities formed during the synthesis.
-
Causality: The nitrosation reaction can sometimes lead to the formation of side products. Additionally, the compound itself is colored.
-
Troubleshooting Protocol:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Be sure to hot filter the solution to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb your product.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be very effective at separating closely related, colored impurities. A method using an acetonitrile/water mobile phase with a formic or phosphoric acid modifier is a good starting point.[8]
-
III. Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection: In a small test tube, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., water, ethanol, acetonitrile, DMF). Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. A DMF/water mixture is often a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid.
-
(Optional) Charcoal Treatment: If the solution is highly colored, add a spatula tip of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 DCM:Methanol).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., from 95:5 to 90:10 DCM:Methanol). Remember to add 0.5-1% triethylamine to your mobile phase mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. References
-
SIELC Technologies. (2018). This compound.
-
BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
-
Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
-
PubChem. This compound.
-
NIST WebBook. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-.
-
Echemi. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
-
Bi, F., et al. (2021). Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure. CrystEngComm.
Sources
- 1. This compound | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
Technical Support Center: A Guide to Improving Yield in 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one Synthesis
Welcome to the technical support guide for the synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this synthesis. We will delve into the reaction mechanism, provide a detailed troubleshooting guide, answer frequently asked questions, and present validated experimental protocols.
Understanding the Core Synthesis Pathway
The synthesis of this compound is typically achieved through the electrophilic nitrosation of its precursor, 6-Amino-2-methyl-1H-pyrimidin-4-one. The pyrimidine ring itself is generally electron-deficient; however, the presence of the activating amino group at the C6 position and the oxo group at C4 sufficiently increases the electron density at the C5 position, making it susceptible to attack by a weak electrophile.[1]
The key to this reaction is the in situ generation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite (NaNO₂) under acidic conditions.[2] The nitrosonium ion then attacks the electron-rich C5 position of the pyrimidine ring to form the desired product.
Troubleshooting Guide for Common Synthesis Issues
Low yields and product impurities are common hurdles in this synthesis. The following table outlines frequent problems, their probable causes, and scientifically-grounded solutions.
| Symptom Observed | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Very Low or No Product Yield | 1. Incorrect pH: The reaction mixture is either too acidic or not acidic enough. 2. High Temperature: Reaction temperature exceeded 5-10 °C. 3. Degraded Reagents: Sodium nitrite solution is old or has decomposed. | 1. Monitor and adjust pH: Maintain a pH range of 3-4. Use a calibrated pH meter. 2. Strict Temperature Control: Use an ice/salt bath to maintain the temperature between 0-5 °C throughout the addition. 3. Use Fresh Reagents: Prepare a fresh solution of sodium nitrite for each reaction. | 1. The formation of the electrophile NO⁺ is acid-catalyzed, but excessive acidity (pH < 2) protonates the starting amine, deactivating it towards electrophilic attack.[2][3] 2. Nitrous acid is unstable and decomposes at higher temperatures, reducing the concentration of the active electrophile.[3] 3. Sodium nitrite solutions can degrade over time, leading to a lower effective concentration of the nitrosating agent. |
| Formation of a Dark, Tarry, or Oily Product | 1. Localized Overheating: The addition of sodium nitrite was too rapid. 2. Excessive Acidity: pH is too low, promoting decomposition pathways. 3. Side Reactions: Oxidation of the desired nitroso product. | 1. Slow, Dropwise Addition: Add the sodium nitrite solution very slowly with vigorous stirring to dissipate heat effectively. 2. Buffer or Careful pH Adjustment: Add the acid slowly to the pyrimidine solution before cooling and monitor the pH. 3. Maintain Inert Atmosphere (Optional): Performing the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. | 1. Rapid addition creates "hot spots" where the temperature rises significantly, causing decomposition of both the reactant and product. 2. Highly acidic conditions can catalyze polymerization and degradation of the pyrimidine ring. 3. The nitroso group can be susceptible to oxidation, especially at elevated temperatures or in the presence of excess oxidizing agents.[4] |
| Product Fails to Precipitate | 1. Insufficient Concentration: The reaction solution is too dilute. 2. Incorrect Solvent: The chosen solvent system is too good for the product. 3. Incomplete Reaction: The reaction has not gone to completion. | 1. Increase Concentration: Use a more concentrated solution of the starting material. 2. Adjust Solvent: If the product is soluble, try adding a co-solvent in which the product is insoluble (an "anti-solvent") or partially removing the solvent under reduced pressure. 3. Monitor Reaction: Use TLC or HPLC to monitor the consumption of the starting material before workup. | 1. The product's concentration may be below its solubility limit in the reaction medium. 2. Solubility is a key factor in precipitation. Altering the polarity of the solvent system can induce crystallization. 3. If the starting material is still present, the reaction needs more time or an adjustment of conditions to proceed. |
| Inconsistent Batch-to-Batch Yields | 1. Poor Control of Critical Parameters: Minor variations in temperature, pH, or addition rate between batches. 2. Variable Reagent Quality: Inconsistent purity of starting materials or solvents.[5] | 1. Standardize Procedure: Develop a strict, standardized operating procedure (SOP) for all critical steps and ensure it is followed precisely for every batch. 2. Qualify Suppliers: Use high-purity reagents from reliable suppliers and consider testing incoming raw materials. | 1. This synthesis is highly sensitive to reaction conditions. Reproducibility can only be achieved by tightly controlling all variables. 2. Impurities in starting materials or solvents can act as catalysts for side reactions or inhibitors, leading to variable outcomes.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is a low reaction temperature (0-5 °C) so critical for this synthesis?
A: There are two primary reasons. First, the nitrosating agent, nitrous acid (HNO₂), is highly unstable and rapidly decomposes into water and various nitrogen oxides at temperatures above 5 °C.[3] Maintaining a low temperature ensures a steady concentration of the active electrophile (NO⁺). Second, the nitrosation reaction is exothermic. Low temperatures help to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of undesirable, often tarry, byproducts from decomposition.
Q2: How does pH precisely affect the reaction, and what is the optimal range?
A: The pH is arguably the most critical parameter. The reaction requires an acidic environment to convert nitrite (NO₂⁻) into the active electrophile, the nitrosonium ion (NO⁺).[2] However, if the medium becomes too acidic (e.g., pH < 2), the amino group on the pyrimidine precursor becomes fully protonated (-NH₃⁺). This protonated form is strongly deactivated and will not undergo electrophilic substitution. Therefore, a delicate balance is required. The optimal pH is typically between 3 and 4, which is acidic enough to generate sufficient NO⁺ without fully deactivating the substrate.
Q3: What are the likely sources of colored impurities in the final product?
A: The desired product, this compound, is often a colored solid (e.g., purple or deep red). However, off-colors like brown or black usually indicate impurities. These can arise from several sources:
-
Decomposition Products: Overheating or incorrect pH can cause the pyrimidine ring to degrade into complex, colored polymeric materials.
-
Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂), leading to different byproducts.
-
Side Reactions: Dimerization of the nitroso compound or other side reactions can produce highly conjugated, colored molecules. Proper temperature control and purification are key to obtaining a product with a clean, consistent color.
Q4: How can I effectively monitor the reaction's progress to determine its endpoint?
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside a spot of the starting material on a TLC plate (e.g., silica gel). A suitable mobile phase might be a mixture of ethyl acetate and methanol. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the reactant and the formation of the product.[6]
Validated Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions, including a fume hood and personal protective equipment.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 6-Amino-2-methyl-1H-pyrimidin-4-one in 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.
-
Nitrite Solution: In a separate beaker, dissolve 6.0 g of sodium nitrite (NaNO₂) in 30 mL of water and cool the solution in an ice bath.
-
Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred pyrimidine solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion. A colored precipitate should form.
-
Workup: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with 50 mL of cold water, followed by 30 mL of cold ethanol to remove residual acid and water.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 4.2: Purification by Recrystallization
-
Transfer the crude, dried product to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as hot water or an ethanol/water mixture.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4.3: Purity Assessment by HPLC
A reverse-phase HPLC method can be used to assess purity.[6]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan of the pure compound).
-
Analysis: The purity can be determined by the area percentage of the main product peak.
Logical Workflow for Yield Optimization
When troubleshooting, a systematic approach is more effective than random changes. The following workflow provides a logical path to diagnose and solve issues related to low yield.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration reaction of pyrimidine derivatives at the carbon. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). 5 key Sources of Nitrosamine Contamination You Must Control. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
Veeprho. (n.d.). Understanding Nitrosamine Impurities: Formation, Sources, and Risks. Retrieved from [Link]
-
ACS Publications. (2024, September 18). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Nitrosamine risk in listed medicines. Retrieved from [Link]
-
European Commission, Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 8). 12.5: Nitrosation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. Retrieved from [Link]
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Technical Support Center: Stability of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in Solution
Welcome to the technical support center for 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a nitroso-substituted pyrimidinone, this molecule exhibits specific sensitivities that require careful handling to ensure experimental reproducibility and integrity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to mitigate degradation.
Section 1: Understanding the Inherent Instability of this compound
The chemical structure of this compound, containing a nitroso group attached to a pyrimidine ring, predisposes it to degradation under various experimental conditions. Nitroso compounds are well-documented to be sensitive to light and heat[1]. Furthermore, the pyrimidine core, with its amino and oxo substituents, can be susceptible to pH-dependent hydrolysis and other transformations[2][3]. Understanding these potential degradation pathways is the first step in troubleshooting stability issues.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: My solution of this compound changed color. What does this indicate?
A color change, often to a brownish or yellowish hue, is a common indicator of degradation. Nitroso compounds can undergo various reactions, including dimerization, oxidation, or rearrangement, leading to the formation of colored byproducts[1]. It is crucial to immediately assess the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC)[4].
Q2: I am observing a loss of potency or activity of my compound in solution over a short period. Could this be a stability issue?
Yes, a loss of biological activity is a strong indication of chemical degradation. The active form of the molecule is likely converting into inactive or less active degradation products. To confirm this, we recommend performing a time-course analysis of the solution's purity and correlating it with the observed loss of activity.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
The main factors influencing the stability of this compound are:
-
Light: Exposure to ambient or UV light can induce photochemical reactions[1].
-
Temperature: Elevated temperatures can accelerate thermal degradation pathways[5].
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other pH-dependent reactions of the pyrimidine ring[6][7].
-
Oxidizing agents: The presence of oxidizing agents in the solvent or buffer can lead to the oxidation of the nitroso or amino groups.
-
Solvent: The choice of solvent can influence the stability of the compound. While specific data for this compound is limited, polar protic solvents may participate in degradation reactions.
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
To ensure the longevity of your stock solutions, we recommend the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the DMSO stock.
-
Storage Conditions: Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Section 3: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental issues.
Troubleshooting Guide 1: Inconsistent Results in Biological Assays
Symptom: High variability in experimental results between replicates or different batches of the compound.
Potential Cause: Degradation of the compound in the assay medium.
Workflow for Investigation:
Caption: Workflow for troubleshooting inconsistent assay results.
Detailed Steps:
-
Verify Stock Solution Integrity: Always start with a freshly prepared stock solution or one that has been stored under the recommended conditions.
-
Fresh Working Solutions: Prepare dilutions of your compound immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
Control Assay Environment:
-
Stability Assessment in Assay Medium: To definitively determine if the compound is degrading in your assay, perform a stability study. Incubate the compound in the assay medium under the exact experimental conditions (temperature, light, etc.) and measure its concentration at different time points using a validated HPLC method[4].
Troubleshooting Guide 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: New peaks appear in the chromatogram of your sample over time, indicating the formation of impurities.
Potential Cause: Degradation of this compound.
Protocol for Forced Degradation Study to Identify Potential Degradants:
A forced degradation study is a systematic way to generate potential degradation products and develop a stability-indicating analytical method[8].
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours |
| Thermal | 60°C in solution | 24, 48, 72 hours |
| Photochemical | Exposed to UV light (e.g., 254 nm) | 2, 8, 24 hours |
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Data Interpretation:
-
HPLC-UV/DAD Analysis: Compare the chromatograms of the stressed samples with a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. A Diode Array Detector (DAD) can help determine if the new peaks are related to the parent compound by comparing their UV spectra.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products[9]. This information is critical for proposing the structures of the degradants and elucidating the degradation pathways.
Section 4: Hypothetical Degradation Pathways
While specific degradation pathways for this compound are not extensively reported in the literature, we can postulate potential pathways based on the known chemistry of related compounds.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage, or the amino group could be hydrolyzed to a hydroxyl group[2][6].
-
Photochemical Reactions: Exposure to light could lead to rearrangement of the nitroso group, dimerization, or other complex photochemical reactions characteristic of nitroso compounds[1].
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, potentially forming N-oxides or other oxidized species.
Section 5: Recommended Analytical Method for Stability Assessment
A robust, stability-indicating HPLC method is essential for monitoring the purity of this compound and quantifying its degradation products.
Table 2: Recommended Starting HPLC Method
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute degradants |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determine by UV scan) |
| Injection Volume | 10 µL |
Note: This is a starting point. The method must be validated to ensure it can separate the parent compound from all potential degradation products, as per ICH guidelines[8]. For mass spectrometry-compatible analysis, formic acid is recommended over phosphoric acid[4].
Section 6: Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential for degradation and implementing the proactive measures and troubleshooting strategies outlined in this guide, researchers can minimize stability-related issues. We strongly recommend performing preliminary stability studies under your specific experimental conditions to ensure the integrity of your results.
References
- Chow, Y. L. (1973). Photoreactions of Nitroso Compounds in Solution. Accounts of Chemical Research, 6(10), 354–360.
- Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1980). Pharmacology & Therapeutics, 8(3), 629-651.
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- Grivsky, E. M., & Van den bosche, H. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
- Bhatt, B., Kalyankar, G., Vyas, B., Lalan, M., & Shah, P. (2021). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Drug Metabolism and Personalized Therapy, 36(2), 113-122.
- Kim, J., & Wiegand, T. R. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(10), 2596–2604.
- Reshkin, S. J., Cardone, R. A., & Harguindey, S. (2013). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 14(12), 23538–23557.
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
- Zhang, J., Chen, D. H., Yuan, Y. H., & Gong, Y. W. (2001). [Thermal decomposition kinetics of ribavirin and its stability]. Yao Xue Xue Bao, 36(6), 452-455.
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Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
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- Chow, Y. L., & Chen, S. C. (1975). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 53(16), 2476-2480.
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PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5853.
- Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
- Nagy, M., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. International Journal of Molecular Sciences, 23(19), 11849.
- Baklanova, L. V., et al. (2019). Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines. Russian Chemical Bulletin, 68(8), 1545-1552.
- Page, M. I. (1984). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. Journal of the Chemical Society, Perkin Transactions 2, (8), 1191-1195.
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Kumar, A., & Singh, P. (2020). General structure of 6-aminopyrimidin-4-one derivatives. ResearchGate. Retrieved from [Link]
- El-Faham, A., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34237-34265.
- De la Cruz, E., et al. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2013(5), 251-267.
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Technical Support Center: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. As a crucial intermediate in various synthetic pathways, ensuring a high-purity, high-yield product is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry and extensive laboratory experience. Our goal is to empower you to diagnose and resolve common side reactions and synthetic challenges.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one.
Problem 1: Low Yield and a Greenish-Brown or Tarry Reaction Mixture Instead of the Expected Brightly Colored Precipitate.
Possible Cause: This is often indicative of over-nitrosation or degradation of the starting material and/or product due to overly harsh reaction conditions. Nitrous acid is a reactive species, and its concentration and the reaction temperature must be carefully controlled.[1][2]
In-depth Explanation: The desired reaction is the electrophilic substitution of a nitroso group at the electron-rich C5 position of the pyrimidine ring. However, under forcing conditions (e.g., high temperature, high concentration of nitrous acid), the pyrimidine ring can undergo further reactions. The amino group can also be susceptible to diazotization, leading to unstable diazonium salts that can decompose into a complex mixture of products.[1][3][4] The colored impurities are often polymeric or degradation products.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the sodium nitrite solution. This is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
Stoichiometry of Nitrosating Agent: Use a slight excess, but not a large excess, of sodium nitrite. A typical starting point is 1.05-1.1 equivalents.
-
Rate of Addition: Add the sodium nitrite solution dropwise to the acidic solution of the starting material. This ensures that the concentration of nitrous acid remains low and constant, preventing localized areas of high concentration.
-
pH Control: Ensure the reaction medium is sufficiently acidic to generate the nitrosonium ion (NO+), the active electrophile.[1][2] However, excessively strong acidic conditions can promote degradation. A pH range of 3-4 is generally effective.
Problem 2: Presence of a Significant Impurity with a Similar Mass to the Starting Material.
Possible Cause: Incomplete reaction is the most likely culprit. This can be due to insufficient nitrosating agent, poor mixing, or a reaction time that is too short.
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Extended Reaction Time: If the reaction appears to have stalled, consider extending the reaction time at a low temperature.
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
Problem 3: Formation of an Unexpected Byproduct with a Molecular Weight Suggesting the Addition of an Oxygen Atom and Loss of Two Hydrogen Atoms.
Possible Cause: Nitrosation of the C2-methyl group is a known side reaction in pyrimidine chemistry.[6] The acidic conditions can promote tautomerization, leading to a more reactive enamine-like intermediate, which can then be attacked by the nitrosonium ion at the methyl group.
In-depth Explanation: The methyl group on the pyrimidine ring can be activated towards nitrosation, leading to the formation of a hydroxyiminomethyl (oxime) derivative. This side reaction is competitive with the desired C5 nitrosation.
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Similar to preventing over-nitrosation, maintaining a low temperature and controlling the stoichiometry of the nitrosating agent can help to favor the more electronically favored C5 nitrosation.
-
Choice of Acid: The choice of acid can influence the equilibrium of tautomers. Experimenting with different acids (e.g., hydrochloric acid vs. sulfuric acid) may alter the product distribution.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: The reaction is typically carried out in an aqueous acidic medium. Water is the most common solvent as it is required to dissolve the sodium nitrite and the acid. The starting material, 6-Amino-2-methyl-1H-pyrimidin-4-one, has some water solubility, especially in its protonated form in the acidic solution.
Q2: How can I purify the final product if I have a mixture of the desired product and the C2-methyl nitrosated byproduct?
A2: Purification can be challenging due to the similar polarities of the desired product and potential byproducts. Recrystallization is a common method for purifying the final product. A suitable solvent system would need to be determined empirically, but polar solvents like water, ethanol, or mixtures thereof are good starting points. If recrystallization is ineffective, column chromatography on silica gel may be an option, although the high polarity of these compounds can make it difficult.
Q3: Can secondary amine impurities in the starting material cause side reactions?
A3: Yes, this is a critical point. If the starting material is contaminated with secondary amines, they will react with nitrous acid to form N-nitrosamines, which are often potent carcinogens.[7][8] It is crucial to use a high-purity starting material to avoid the formation of these hazardous impurities.
Q4: My final product is a deep red/purple color. Is this normal?
A4: Yes, 5-nitroso-pyrimidines are often intensely colored due to the chromophore present in the molecule. A deep color is expected for the pure product. However, a brownish or tarry appearance suggests the presence of impurities as discussed in Problem 1.
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and a key side reaction.
Caption: Desired synthesis of this compound.
Caption: Potential nitrosation of the C2-methyl group.
Summary of Key Parameters and Potential Impurities
| Parameter | Recommended Condition | Rationale | Potential Side Product if Deviated |
| Temperature | 0-5 °C | Minimizes decomposition of nitrous acid and reduces the rate of side reactions. | Polymeric/degradation products, C2-methyl nitrosated byproduct. |
| NaNO₂ Stoichiometry | 1.05-1.1 equivalents | Ensures complete reaction without significant excess of the highly reactive nitrosating agent. | Unreacted starting material (too little), Over-nitrosation products (too much). |
| Rate of Addition | Dropwise | Maintains a low and steady concentration of nitrous acid, preventing localized "hot spots". | Increased formation of side products due to localized high concentrations of HNO₂. |
| pH | 3-4 | Optimal for the formation of the nitrosonium ion (NO+) without causing excessive degradation. | Incomplete reaction (too high), Degradation of starting material/product (too low). |
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An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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6-amino-1-methyl-5-nitroso-2-sulfanylidenepyrimidin-4-one. (n.d.). ChemSynthesis. Retrieved January 15, 2026, from [Link]
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6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. (n.d.). GSRS. Retrieved January 15, 2026, from [Link]
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An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022, December 18). ResearchGate. Retrieved January 15, 2026, from [Link]
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2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]
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Nitrosamine formation mechanism from Nitrates and Amines. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one and Its Analogs
This guide provides a comprehensive comparison of the biological activities of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one and its structural analogs. By examining key modifications to the pyrimidine scaffold, we aim to elucidate critical structure-activity relationships (SAR) that govern their potential as therapeutic agents.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA. This inherent biocompatibility makes the pyrimidine scaffold a privileged structure in drug design, with derivatives exhibiting a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
The subject of this guide, This compound , combines this versatile pyrimidine core with key functional groups: a 6-amino group, a 2-methyl group, and a 5-nitroso group. The electron-withdrawing nitroso group at the C5 position is particularly significant, as it can profoundly influence the molecule's electronic properties and its potential to interact with biological targets. While direct biological data on this specific compound is limited in publicly available literature, a comparative analysis with its structurally related analogs provides invaluable insight into its potential activities and guides future research.
This guide will compare the parent compound with key analogs, focusing on how alterations at the N1, C2, C4, C5, and C6 positions modulate their anticancer and antimicrobial activities.
Structural Analogs for Comparison
To understand the structure-activity relationships, we will analyze the parent compound alongside three classes of structurally related analogs. These analogs were chosen to highlight the impact of specific substitutions on the pyrimidine core.
| Compound Class | Structure | Key Features |
| Parent Compound | This compound IUPAC: 6-amino-2-methyl-5-nitrosopyrimidin-4(1H)-one[1] | Core scaffold with C2-methyl, C5-nitroso, and C6-amino groups. |
| Analog Class 1 | 6-Amino-1-methyl-5-nitrosouracil IUPAC: 6-amino-1-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione[2][3] | N1-methylation and an additional C2-carbonyl group (uracil structure). Known antimicrobial activity.[4][5] |
| Analog Class 2 | NU6027 IUPAC: 6-(cyclohexylmethoxy)-5-nitroso-pyrimidine-2,4-diamine[6] | C2/C4/C6 modifications. Potent CDK2 inhibitor.[6] |
| Analog Class 3 | 6-Amino-5-cyanopyrimidine Derivative IUPAC: 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile[7][8] | C5-nitroso group replaced by a C5-cyano group. Potent anticancer activity via PI3K inhibition.[7][8] |
Overview of Synthesis
The synthesis of these pyrimidine derivatives generally follows a convergent strategy. The core pyrimidine ring is first constructed, followed by functionalization.
-
Formation of the Pyrimidinone Core: A common route involves the condensation of an amidine (like acetamidine for the 2-methyl group) with a β-keto ester.
-
Introduction of the C5-Nitroso Group: The C5 position of the 6-aminopyrimidin-4-one precursor is highly activated towards electrophilic substitution. Nitrosation can be readily achieved by treating the precursor with nitrous acid (generated in situ from sodium nitrite and an acid), a process documented for uracil derivatives.[9]
-
Synthesis of Analogs: The synthesis of analogs involves using different starting materials (e.g., substituted amidines or ketoesters) or subsequent modification of the pyrimidine core. For instance, the potent anticancer 6-amino-5-cyanopyrimidine derivatives are synthesized from different precursors to introduce the cyano group at the C5 position.[7][8]
Comparative Biological Activity
Anticancer Activity: A Tale of Two Targets (CDK2 vs. PI3K)
The anticancer potential of pyrimidine derivatives is well-established, often stemming from their ability to inhibit kinases crucial for cell cycle progression and survival.[10] Our comparison reveals that subtle changes to the C5 substituent can dramatically shift the compound's kinase target.
The C5-Nitroso Group and CDK2 Inhibition: The 5-nitrosopyrimidine NU6027 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] A study of NU6027 and its N2-substituted analogs demonstrated that the 5-nitroso group is a critical feature for this activity. Replacing the 5-nitroso group with a 5-cyano-NNO-azoxy moiety, which shares some electronic and geometric properties, resulted in a new class of inhibitors with similar CDK2 inhibitory activity.[6] This suggests that an electron-withdrawing group at C5 with a specific spatial arrangement is required for binding to the CDK2 active site. The activity is further modulated by the substituent at the C2 position, where less sterically hindered linear amines conferred better activity than bulkier groups.[6]
Table 1: Anticancer Activity of 5-Nitrosopyrimidine Analogs (CDK2 Inhibitors)
| Compound | R Group (at N2) | CDK2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| NU6027 | -NH₂ | 0.47 | [6] |
| Analog 8b | -(S)-CH(CH₃)CH₂OH | 0.16 | [6] |
| Analog 9b* | -(S)-CH(CH₃)CH₂OH | 0.30 | [6] |
Note: Analog 9b has a 5-cyano-NNO-azoxy group instead of a 5-nitroso group.
The C5-Cyano Group and PI3K Inhibition: In contrast, when the C5-nitroso group is replaced with a cyano (C≡N) group , the resulting 6-amino-5-cyanopyrimidine derivatives exhibit potent anticancer activity through a different mechanism: inhibition of the PI3K/Akt/mTOR signaling pathway.[7][8] One derivative, compound 1c (4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile), showed remarkable activity against leukemia cell lines and was found to be a potent inhibitor of PI3Kδ, with an IC₅₀ comparable to the approved drug Duvelisib.[7][8]
Table 2: Anticancer Activity of 6-Amino-5-cyanopyrimidine Analogs
| Compound | Cancer Subpanel | GI₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 1c | Leukemia | 0.04 - 0.08 | PI3Kδ Inhibition (IC₅₀ = 0.0034 µM) | [7][8] |
| Compound 1c | Melanoma | 0.06 - 0.22 | PI3Kδ Inhibition | [7][8] |
| Compound 1c | Renal Cancer | 0.08 - 0.24 | PI3Kδ Inhibition |[7][8] |
This stark difference highlights the profound influence of the C5 substituent in directing the molecule to different biological targets, a key insight for rational drug design.
Antimicrobial Activity
While extensive antimicrobial data for the parent compound is unavailable, its close analog, 6-Amino-1-methyl-5-nitrosouracil , is explicitly reported to possess antimicrobial properties.[4][5] This activity is consistent with the known biological effects of many pyrimidine derivatives.[11][12][13] The nitroso group, similar to the nitro group found in well-known antimicrobial agents, can participate in redox cycling, potentially leading to the generation of reactive nitrogen species that are toxic to microbial cells. The broader class of 6-aminouracil derivatives has also been shown to be effective starting points for synthesizing compounds with significant activity against both Gram-positive and Gram-negative bacteria.[9]
Structure-Activity Relationship (SAR) Summary
The comparative analysis provides a clear picture of the SAR for this class of compounds.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for assessing the key activities discussed.
In Vitro Cytotoxicity: MTT Assay
This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.
Conclusion and Future Perspectives
This comparative guide demonstrates that the 6-amino-5-nitrosopyrimidin-4-one scaffold is a highly promising starting point for the development of potent biological agents. While direct experimental data for This compound remains to be established, the analysis of its close structural analogs provides a powerful predictive framework for its potential activities.
The evidence strongly suggests that the C5-nitroso group is a key determinant of anticancer activity, likely directing the molecule towards kinase targets such as CDK2. Furthermore, this moiety, in conjunction with the core pyrimidine structure, implies a strong potential for antimicrobial effects.
Future research should focus on:
-
Synthesis and Profiling: The synthesis and comprehensive biological profiling of this compound are paramount. It should be tested in anticancer assays (specifically against CDK2 and PI3K) and broad-spectrum antimicrobial assays to validate the hypotheses presented in this guide.
-
SAR Expansion: Further analogs should be synthesized. Modifying the C2-methyl group to other small alkyl or functionalized chains could fine-tune potency and selectivity, as suggested by the CDK2 inhibitor studies.
-
Mechanism of Action: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the precise molecular targets and pathways involved.
By leveraging the structure-activity relationships of known analogs, researchers can more efficiently design and screen new derivatives, accelerating the journey from a promising scaffold to a potential clinical candidate.
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A Researcher's Guide to Evaluating the Efficacy of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one Derivatives: A Methodological Comparison of In Vitro and In Vivo Studies
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active molecules. Among these, derivatives of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one are emerging as a class of compounds with significant therapeutic potential. Their structural features, particularly the presence of the nitroso group and the aminopyrimidinone core, suggest a propensity for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the efficacy of these promising derivatives, contrasting the controlled environment of in vitro assays with the complex biological systems of in vivo models.
The Rationale for a Dual-Pronged Evaluation: In Vitro and In Vivo Synergy
The journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is a rigorous one, demanding a stepwise and logical evaluation of its biological effects.[5] An initial in vitro assessment is indispensable for high-throughput screening and for elucidating the mechanism of action at a cellular and molecular level.[6][7] These assays offer a controlled environment to dissect specific biological processes with precision and reproducibility. However, the ultimate litmus test for any potential therapeutic is its performance within a living organism. In vivo studies are crucial for understanding a compound's pharmacokinetics (how the body affects the drug), pharmacodynamics (how the drug affects the body), and overall efficacy and safety in a complex physiological setting.[8][9] Therefore, a successful drug development campaign hinges on the synergistic use of both in vitro and in vivo models to build a comprehensive profile of a compound's therapeutic potential.
Section 1: In Vitro Efficacy Assessment: The Foundation of Mechanistic Insight
In vitro studies are the first line of investigation, providing critical data on the direct biological activity of this compound derivatives. The choice of assays is dictated by the hypothesized therapeutic application. Given the structural alerts within this class of compounds, we will focus on anticancer and antimicrobial activities.
Assessing Anticancer Potential
The evaluation of a novel compound's anticancer properties typically begins with a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.[6][10]
Experimental Protocol: Cell Viability and Cytotoxicity Assays
A foundational step is to determine the concentration-dependent effect of the derivatives on cancer cell viability.[11]
1. Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be cultured under standard conditions.[11]
2. Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the this compound derivatives.
3. Incubation: The treated cells are incubated for a defined period, typically 24 to 72 hours.
4. Viability Assessment: Cell viability is assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[10][11]
5. Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
To distinguish between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects, further assays are necessary. The Lactate Dehydrogenase (LDH) release assay can quantify cytotoxicity by measuring the release of LDH from damaged cells.[7]
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Investigating Antimicrobial Activity
The structural motifs present in the pyrimidinone core are also found in various antimicrobial agents.[1][3][4] Therefore, assessing the antimicrobial efficacy of these derivatives is a logical step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
1. Inoculum Preparation: A standardized inoculum of the test bacterium or fungus is prepared.[13]
2. Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.[12]
3. Inoculation: Each well is inoculated with the standardized microbial suspension.
4. Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Further characterization can be achieved through the agar disk diffusion method, which provides a qualitative assessment of antimicrobial susceptibility.[14]
Section 2: In Vivo Efficacy Evaluation: The Bridge to Clinical Relevance
Promising candidates identified through in vitro screening must then be evaluated in living organisms to assess their efficacy in a more complex biological system.[8] Animal models are essential for this phase of research.
In Vivo Models for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[8][15][16][17]
Experimental Protocol: Subcutaneous Xenograft Model
1. Cell Implantation: Human cancer cells from a relevant cell line are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]
2. Tumor Growth: The tumors are allowed to grow to a palpable size.
3. Treatment Administration: The mice are randomized into control and treatment groups. The this compound derivative is administered via an appropriate route (e.g., oral, intravenous, intraperitoneal).
4. Tumor Measurement: Tumor volume is measured regularly using calipers.
5. Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
For a more clinically relevant assessment, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, can be utilized as they better recapitulate the heterogeneity of human tumors.[18]
Logical Progression from In Vitro to In Vivo Cancer Models
Caption: Transition from in vitro to in vivo cancer studies.
In Vivo Models for Antimicrobial Efficacy
To evaluate the in vivo efficacy of antimicrobial compounds, animal models of infection are employed.[9][19][20] These models are crucial for determining if the in vitro activity translates to a therapeutic effect in a living host.
Experimental Protocol: Murine Thigh Infection Model
The neutropenic mouse thigh infection model is a well-established model for evaluating the efficacy of antimicrobial agents.[21]
1. Induction of Neutropenia: Mice are rendered neutropenic to reduce the influence of the host immune system on the infection.[21]
2. Bacterial Inoculation: A standardized inoculum of the pathogenic bacteria is injected into the thigh muscle of the mice.
3. Treatment: The this compound derivative is administered at various doses and schedules.
4. Assessment of Bacterial Burden: At specific time points after treatment, the mice are euthanized, and the thigh muscles are homogenized to determine the number of colony-forming units (CFUs).
5. Data Analysis: The reduction in bacterial load in the treated groups compared to the control group is a measure of the compound's in vivo efficacy.
Section 3: Data Interpretation and Bridging the Gap
A critical aspect of this comparative guide is understanding how to interpret and correlate the data from in vitro and in vivo studies.
| Parameter | In Vitro Assessment | In Vivo Assessment | Key Considerations for Correlation |
| Efficacy Endpoint | IC50 (concentration for 50% inhibition) or MIC (minimum inhibitory concentration) | Tumor growth inhibition or reduction in bacterial load | A potent in vitro compound may not be effective in vivo due to poor pharmacokinetics (absorption, distribution, metabolism, excretion). |
| Biological Complexity | Single cell type in a controlled environment | Whole organism with complex physiological and immunological interactions | The tumor microenvironment and host immune response can significantly influence drug efficacy. |
| Compound Exposure | Constant and defined concentration | Dynamic and variable concentration depending on ADME properties | Pharmacokinetic studies are essential to understand the drug exposure at the target site. |
| Toxicity | Cellular toxicity (e.g., on normal cell lines) | Systemic toxicity, organ-specific toxicity, and tolerability | A compound may be non-toxic to cells in vitro but exhibit toxicity in an animal model. |
Conclusion: An Integrated Approach for Robust Drug Development
The evaluation of this compound derivatives requires a well-structured and integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the initial, rapid, and mechanistic insights necessary to identify promising candidates. Subsequently, well-designed in vivo studies in relevant animal models are indispensable for validating efficacy and assessing the safety profile in a complex biological system. By carefully selecting appropriate assays and models, and by critically interpreting the data from both settings, researchers can build a robust preclinical data package to support the advancement of these promising compounds towards clinical development.
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A Comparative Guide to Confirming the Purity of Synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Pyrimidinone Synthesis
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidinone class, a scaffold of significant interest in medicinal chemistry and drug discovery due to the wide-ranging biological activities of its derivatives[1]. As a synthetic intermediate, its purity is paramount. The presence of unreacted starting materials, by-products, or degradants can drastically affect the yield, stereochemistry, and safety profile of subsequent reaction steps and final active pharmaceutical ingredients (APIs).
This is particularly critical for molecules containing a nitroso functional group. Nitrosamine impurities are often classified as probable human carcinogens, and regulatory bodies have stringent guidelines to limit their presence in drug products[2][3]. Therefore, a robust, multi-faceted analytical approach is not just good practice; it is a necessity for ensuring the quality, safety, and reproducibility of your research.
This guide provides an in-depth comparison of orthogonal analytical techniques to comprehensively assess the purity of synthesized this compound. We will move beyond simply listing methods to explain the causality behind experimental choices, empowering you to build a self-validating system for purity confirmation.
The Orthogonal Approach: A Foundation of Trustworthy Analysis
Relying on a single analytical method for purity determination can be misleading. An impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. The principle of orthogonality—using multiple, mechanistically different methods—provides a more complete and trustworthy picture of a sample's purity[4]. Spectroscopic methods like NMR are inherently orthogonal to chromatographic techniques like HPLC, making them ideal partners in purity assessment[4].
Our comparative analysis will focus on three core, orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment based on chromatographic separation (Area % Purity).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification and confirmation of the parent compound's mass.
-
Quantitative ¹H NMR (qNMR): For an absolute purity assessment against a certified internal standard, orthogonal to chromatographic methods.
We will first, however, confirm the compound's identity, a necessary precursor to any purity analysis.
Part 1: Identity Confirmation – Do You Have the Right Molecule?
Before quantifying purity, one must unequivocally confirm the chemical structure of the synthesized bulk material.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and invaluable tool for confirming the presence of key functional groups characteristic of the target molecule[5]. For this compound, the spectrum should be compared against a reference standard or literature data if available[6].
Expected Characteristic Vibrational Modes:
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and the pyrimidinone ring.
-
~1680-1640 cm⁻¹: C=O stretching (amide) from the pyrimidinone ring.
-
~1620-1580 cm⁻¹: C=N and C=C stretching within the pyrimidine ring.
-
~1550-1500 cm⁻¹: N=O stretching from the nitroso group.
-
~1450-1350 cm⁻¹: C-H bending from the methyl group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. While a full structural elucidation is beyond the scope of this guide, key signals must be present.
Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Signals:
-
δ ~11.0 ppm (s, 1H): NH proton on the pyrimidine ring.
-
δ ~7.8 ppm (s, 2H): NH₂ protons of the amino group.
-
δ ~2.2 ppm (s, 3H): CH₃ protons of the methyl group.
The simplicity of the expected spectrum (three singlets) is a key identifying feature. The absence of other signals in these regions is the first indicator of high purity.
Part 2: A Comparative Guide to Purity Quantification
Once identity is confirmed, we can proceed with a multi-pronged approach to quantification. The following sections provide detailed protocols and compare the data you can obtain from each technique.
High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis
Expertise & Experience: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar, heterocyclic compounds like our target, Reverse-Phase (RP) HPLC is the method of choice. The purity is typically calculated as the relative area percent of the main peak. This method is excellent for detecting and quantifying impurities that have different chromatographic behavior than the analyte.
Experimental Protocol: RP-HPLC for Purity Analysis
-
System Preparation:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 3 µm particle size[7].
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of silanol groups on the stationary phase, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm and 330 nm. Rationale: Two wavelengths are used to ensure detection of impurities that may have different chromophores.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Data Presentation & Trustworthiness:
The protocol is self-validating by observing peak shape and baseline stability. A sharp, symmetrical main peak is indicative of a good separation method.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 1,500 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 995,000 | 99.50 | Product |
| 3 | 10.1 | 3,500 | 0.35 | Unknown Impurity |
| Total | 1,000,000 | 100.00 |
Interpretation: The HPLC analysis indicates a purity of 99.50% based on peak area. However, it does not identify the impurities at 3.5 and 10.1 minutes. Are they starting materials, or potentially hazardous by-products? For this, we turn to LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) – From Purity to Identity
Expertise & Experience: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry. This allows us to obtain the mass-to-charge ratio (m/z) of the eluting peaks, providing crucial information for identifying impurities. For compounds with nitroso groups, this is essential for screening for potentially genotoxic impurities[8].
Experimental Protocol: LC-MS for Impurity Identification
-
System Preparation:
-
Use the same HPLC system and column as above.
-
Crucial Modification: Replace the non-volatile phosphoric acid in Mobile Phase A with a volatile acid compatible with MS, such as 0.1% Formic Acid in Water.[7][9]. Rationale: Non-volatile buffers like phosphate will precipitate in and damage the mass spectrometer source.
-
Couple the HPLC outlet to an Electrospray Ionization (ESI) source on a mass spectrometer.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive and Negative (scan both to maximize detection).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
Analysis:
-
Run the same gradient and sample as in the HPLC method.
-
Extract ion chromatograms for the expected product mass and any observed impurity masses.
-
Data Presentation & Trustworthiness:
The molecular formula of the target is C₅H₆N₄O₂ with a monoisotopic mass of 154.049 Da.[10]. The detection of this mass confirms the identity of the main peak.
Table 2: Hypothetical LC-MS Impurity Identification Data
| Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Formula | Expected Mass |
| 3.5 | 113.05 | 6-amino-2-methylpyrimidin-4-one (Starting Material) | C₅H₇N₃O | 113.05 |
| 8.2 | 155.05 | Product | C₅H₆N₄O₂ | 154.05 |
| 10.1 | 309.10 | Dimer Impurity | C₁₀H₁₀N₈O₄ | 308.09 |
Interpretation: LC-MS successfully confirmed the product's mass and tentatively identified the 0.15% impurity as unreacted starting material and the 0.35% impurity as a dimer, a common by-product in synthesis. This level of insight is impossible with HPLC-UV alone.
Quantitative ¹H NMR (qNMR) – The Orthogonal Confirmation
Expertise & Experience: Unlike chromatography, which provides relative purity, qNMR can determine absolute purity (w/w %). It leverages the principle that the integral of an NMR signal is directly proportional to the number of protons it represents. By adding a known amount of a certified internal standard to a known amount of the sample, we can calculate the absolute purity of our analyte[4]. This method is "blind" to non-proton-containing impurities like inorganic salts or residual silica gel, which are often invisible to HPLC[4].
Experimental Protocol: qNMR for Absolute Purity Assay
-
Materials:
-
Analyte: Accurately weigh ~15 mg of the synthesized this compound.
-
Internal Standard (IS): Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride). Rationale: The standard should have sharp signals in a clean region of the spectrum, be stable, and not react with the analyte.
-
Solvent: DMSO-d₆.
-
-
Sample Preparation:
-
Dissolve both the analyte and the internal standard in the same NMR tube using a precise volume of DMSO-d₆. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration:
-
Long Relaxation Delay (D1): ~5x the longest T₁ of any proton being integrated (e.g., 30 seconds). Rationale: This ensures all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the proton count.
-
Sufficient Number of Scans: e.g., 16 or 32, for a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl singlet at ~2.2 ppm) and a signal from the internal standard (e.g., the olefinic singlet of maleic anhydride at ~7.3 ppm).
-
Data Presentation & Trustworthiness:
The calculation for purity is based on the following formula, which provides a self-validating result grounded in fundamental physical principles.
Purity (w/w %) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
Table 3: Hypothetical qNMR Absolute Purity Data
| Parameter | Analyte (Product) | Standard (Maleic Anhydride) |
| Mass (m) | 15.21 mg | 10.05 mg |
| Molar Mass (M) | 154.13 g/mol | 98.06 g/mol |
| Integrated Signal | CH₃ (s, ~2.2 ppm) | CH=CH (s, ~7.3 ppm) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 0.42 |
Calculation: Purity = (1.00 / 0.42) * (2 / 3) * (154.13 / 98.06) * (10.05 / 15.21) * 100 = 99.1%
Interpretation: The qNMR analysis gives an absolute purity of 99.1% w/w. This value is slightly lower than the HPLC area % result, which is common. This difference could be due to the presence of non-UV active or non-proton-containing impurities (like residual water or inorganic salts) that HPLC would miss, highlighting the power of an orthogonal approach[4].
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a robust workflow for synthesizing and confirming the purity of this compound.
Caption: Workflow for Synthesis and Orthogonal Purity Analysis.
Conclusion and Recommendations
-
For routine checks and relative purity: A well-developed HPLC-UV method is efficient and robust.
-
For impurity identification and safety: LC-MS is non-negotiable. It is the only technique discussed that can provide the mass data needed to identify unknown peaks, which is critical for a nitroso-containing compound.
-
For an absolute, definitive purity value: qNMR serves as the ultimate orthogonal check, providing a true mass-based purity value that is immune to the limitations of chromatographic methods.
By integrating these three techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile for their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.
References
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- Echemi. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
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- SIELC Technologies. (2018). 6-Amino-1-methyl-5-nitrosouracil.
- Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
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- CyberLeninka. (n.d.). SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE.
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- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)
- ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
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A Comparative Guide to the Structure-Activity Relationship of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published studies to elucidate the impact of structural modifications on the biological activity of this promising class of compounds. We will explore the rationale behind experimental designs, present comparative data, and provide detailed methodologies to support future research and development efforts.
Introduction: The 6-Amino-5-nitroso-pyrimidin-4-one Scaffold - A Privileged Pharmacophore
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] The this compound core represents a particularly intriguing scaffold. The arrangement of its functional groups—a hydrogen-bond-donating amino group at C6, an electron-withdrawing nitroso group at C5, and a keto group at C4—creates a unique electronic and steric profile that allows for diverse interactions with biological targets.
The nitroso group, in particular, is a key feature. It can act as a nitric oxide (NO) donor, a ligand for metal-containing enzymes, or a reactive intermediate, contributing to a wide range of pharmacological effects. Understanding how modifications to this core structure influence its biological activity is paramount for the rational design of novel therapeutics.
This guide will systematically explore the SAR of this scaffold by examining the impact of substitutions at various positions of the pyrimidine ring.
The General Synthetic Approach to Pyrimidine Analogs
The synthesis of substituted pyrimidin-4-one derivatives typically involves the condensation of a three-carbon component with a urea or thiourea derivative. For the specific scaffold of interest, a common strategy involves the nitrosation of a pre-formed 6-aminopyrimidin-4-one precursor.
Figure 1: A generalized synthetic scheme for this compound.
This versatile synthetic route allows for the introduction of diversity at the C2 position by starting with different amidines or guanidines. Further modifications at other positions can be achieved through subsequent reactions on the pyrimidine core.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions of the pyrimidine ring. This section dissects the SAR based on available literature for structurally related compounds.
The Critical Role of the C5-Substituent
The C5 position is pivotal for the biological activity of this class of compounds. While our core topic focuses on the nitroso (-NO) group, comparative studies with analogs bearing other electron-withdrawing groups like nitro (-NO2) and cyano (-CN) provide valuable insights.
-
Nitroso (-NO) vs. Nitro (-NO2): Both groups are strongly electron-withdrawing and can engage in hydrogen bonding. The nitro group is generally more stable, while the nitroso group can participate in redox reactions and release nitric oxide. Studies on 5-nitropyrimidine-2,4-dione analogs have demonstrated potent inhibitory activity against inducible nitric oxide synthase (iNOS).[3] This suggests that the C5-substituent's ability to modulate NO signaling pathways is a key determinant of its anti-inflammatory potential.
-
Cyano (-CN): The cyano group is another strong electron-withdrawing substituent. Research on 6-amino-5-cyano-2-thiopyrimidine derivatives has revealed potent anticancer activity, with some analogs showing high selectivity towards leukemia cell lines.[4] The cyano group's linear geometry and ability to act as a hydrogen bond acceptor likely contribute to its interaction with specific enzyme active sites, such as those of kinases.[5]
Table 1: Comparison of C5-Substituent Effects on Biological Activity
| C5-Substituent | Predominant Biological Activity | Example Compound Class | Reference |
| Nitroso (-NO) | Anti-inflammatory (iNOS inhibition) | 5-nitrosopyrimidine-2,4-diones | [3] |
| Nitro (-NO2) | Anticancer | 6-(dibromomethyl)-5-nitropyrimidines | [6] |
| Cyano (-CN) | Anticancer (Kinase Inhibition) | 6-amino-5-cyano-2-thiopyrimidines | [4] |
Influence of Substituents at the C2 and C6 Positions
Modifications at the C2 and C6 positions significantly impact the potency and selectivity of these pyrimidine analogs.
-
C2-Position: The methyl group in the parent scaffold can be replaced with other alkyl, aryl, or heteroaryl groups. In a series of 6-chloro-4-fluoroalkylamino-5-phenylpyrimidines, the presence of a heteroaryl group at the C2 position with a nitrogen atom ortho to the pyrimidine core was found to be optimal for anticancer activity.[7] This highlights the importance of this position for establishing key interactions with the target protein.
-
C6-Position: The amino group at C6 is a crucial hydrogen bond donor. Substitution on this amino group or its replacement with other functionalities can drastically alter the biological profile. For instance, in a study of 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives, variations in the substituent on the C6-amino group led to potent and selective inhibitors of Interleukin-8-induced neutrophil chemotaxis.[8] Furthermore, replacing the amino group with substituents like dibromomethyl or bromomethyl at C6 in 5-nitropyrimidines resulted in significant antiproliferative activity against cancer cell lines.[6]
Figure 2: Key structural modification sites and their influence on biological activity.
N1 and N3 Substitution
Alkylation or arylation at the N1 and N3 positions of the pyrimidine ring primarily influences the physicochemical properties of the compounds, such as solubility and membrane permeability. These modifications can also affect the tautomeric equilibrium of the pyrimidinone ring and introduce steric hindrance that may alter the binding mode to the target protein.
Comparative Biological Data of Related Pyrimidine Analogs
The following table summarizes the biological activities of various pyrimidine analogs, providing a basis for comparison and future design strategies.
Table 2: Biological Activity of Representative Pyrimidine Analogs
| Compound Class | C2-Substituent | C5-Substituent | C6-Substituent | Biological Target/Activity | IC50/Activity | Reference |
| 5-Nitropyrimidine-2,4-diones | - | Nitro | Styryl | iNOS Inhibition | 6.2 µM | [3] |
| 6-(dibromomethyl)-5-nitropyrimidines | Methoxy | Nitro | Dibromomethyl | L1210 cell proliferation | 0.32 µM | [6] |
| 6-Amino-5-cyano-2-thiopyrimidines | Thio | Cyano | Amino | PI3Kδ Inhibition | 0.0034 µM | [4] |
| 6-Amino-pyrimidin-4-one derivatives | - | Bromo | Various | Antiviral Activity | Varies | [9] |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of pyrimidine analogs, based on published literature.
General Procedure for the Synthesis of 6-Amino-5-nitrosopyrimidin-4-ones
-
Synthesis of the 6-aminopyrimidin-4-one precursor: A mixture of an appropriate β-ketoester and an amidine or guanidine derivative is refluxed in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium ethoxide) for several hours. The reaction mixture is then cooled, and the precipitate is filtered, washed, and dried.
-
Nitrosation: The 6-aminopyrimidin-4-one precursor is dissolved in an acidic solution (e.g., acetic acid or dilute HCl). An aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C). The reaction is stirred for a specified period, and the resulting precipitate (the 5-nitroso derivative) is collected by filtration, washed with water, and dried.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target kinase and its specific substrate is prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from studies on closely related pyrimidine derivatives, provide a solid foundation for the rational design of new compounds with enhanced potency and selectivity.
Future research should focus on a systematic exploration of the chemical space around this core structure. Key areas for investigation include:
-
Diverse C2 and C6 Substitutions: Introducing a wider range of alkyl, aryl, and heteroaryl substituents at these positions to probe interactions with different biological targets.
-
Bioisosteric Replacement of the Nitroso Group: Investigating other functional groups at the C5 position to modulate the electronic properties and potential mechanisms of action.
-
Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to identify the specific molecular targets of the most active compounds.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation pyrimidine-based drugs to address unmet medical needs.
References
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- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.
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Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
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Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]
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6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. [Link]
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance.
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]
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Recent Advances in Pyrimidine-Based Drugs. [Link]
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New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
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CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. [Link]
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Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
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Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]
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A Comparative Guide to the Synthetic Routes of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The pyrimidine nucleus, in particular, is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a valuable intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and a quantitative comparison to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound typically proceeds through a two-step sequence: the initial formation of the 6-amino-2-methyl-1H-pyrimidin-4-one core, followed by the introduction of the nitroso group at the C5 position. The choice of reagents and reaction conditions for both steps significantly impacts the overall efficiency, scalability, and purity of the final product. This guide will compare two primary routes, focusing on different approaches to the crucial nitrosation step.
Route 1: Classical Approach via Aqueous Nitrosation
This well-established route relies on the initial condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by nitrosation using sodium nitrite in an acidic aqueous medium.
Part A: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one
The formation of the pyrimidine ring is a classic cyclocondensation reaction. The mechanism involves the initial reaction of the more nucleophilic nitrogen of guanidine with the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration.
Experimental Protocol: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.
-
Condensation: Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. The crude product will precipitate.
-
Isolation and Purification: Filter the crude product, wash with cold water, and recrystallize from hot water or ethanol to yield pure 6-Amino-2-methyl-1H-pyrimidin-4-one.
Part B: Nitrosation with Sodium Nitrite in Acidic Medium
The introduction of the nitroso group at the C5 position is an electrophilic aromatic substitution. In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the highly electrophilic nitrosonium ion (NO⁺). The electron-rich pyrimidine ring, activated by the amino and hydroxyl groups, is then attacked by the nitrosonium ion.
Experimental Protocol: Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one
-
Dissolution: Dissolve 6-Amino-2-methyl-1H-pyrimidin-4-one (1.0 eq) in a mixture of water and acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a colored precipitate indicates product formation.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Route 2: Modern Approach via Nitrosation under Neutral Conditions
This alternative route also begins with the synthesis of the same pyrimidine precursor but employs a milder and more selective nitrosating agent, isoamyl nitrite, under neutral conditions. This approach can be advantageous for substrates that are sensitive to strongly acidic environments.
Part A: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one
The synthesis of the pyrimidine precursor is identical to that described in Route 1.
Part B: Nitrosation with Isoamyl Nitrite in a Non-Aqueous Solvent
This method avoids the use of strong acids and aqueous conditions. Isoamyl nitrite serves as the source of the nitrosonium ion, and the reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO). This can lead to improved regioselectivity and fewer side products for certain substrates.[1]
Experimental Protocol: Nitrosation with Isoamyl Nitrite
-
Dissolution: Dissolve 6-Amino-2-methyl-1H-pyrimidin-4-one (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Nitrosation: Add isoamyl nitrite (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Comparative Analysis
| Parameter | Route 1: Classical Approach | Route 2: Modern Approach |
| Nitrosating Agent | Sodium Nitrite / Acid | Isoamyl Nitrite |
| Reaction Conditions | Aqueous, Acidic (pH < 4), 0-5 °C | Anhydrous, Neutral, Room Temperature |
| Yield | Generally good (75-85%) | Often higher and more reproducible (80-90%)[1] |
| Scalability | Well-established for large scale | Readily scalable |
| Safety Considerations | Generation of potentially unstable nitrous acid; careful temperature control required. | Isoamyl nitrite is flammable and a vasodilator; handle in a well-ventilated fume hood. |
| Substrate Scope | May not be suitable for acid-sensitive substrates. | Broader substrate scope, particularly for acid-labile molecules.[1] |
| Workup & Purification | Simple filtration and washing. | Precipitation followed by filtration and washing. |
| Environmental Impact | Aqueous waste stream containing acid and nitrite salts. | Organic solvent waste (DMSO). |
Visualizing the Synthetic Pathways
To better illustrate the workflow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the modern synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 is a classic, cost-effective method that is well-documented and suitable for large-scale production, provided that careful control of temperature and pH is maintained during the nitrosation step.
-
Route 2 offers a milder and often higher-yielding alternative for the nitrosation step, making it particularly attractive for laboratory-scale synthesis and for substrates that may be sensitive to the harsh conditions of Route 1.[1]
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of reagents, and the sensitivity of any other functional groups present in the starting materials. For initial exploratory work and for ensuring the highest possible yield with potentially sensitive precursors, the modern approach (Route 2) is recommended. For large-scale, cost-driven production, the classical approach (Route 1) remains a robust and economical option.
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2009). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Letters in Organic Chemistry, 6(1), 55-59.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison and experimental framework for conducting cross-reactivity studies on 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one . By understanding and meticulously evaluating potential cross-reactants, the integrity and reliability of assays involving this compound can be firmly established.
Introduction: The Criticality of Cross-Reactivity Assessment
This compound is a pyrimidine derivative with potential applications in various fields of research and drug development.[1][2][3][4] The introduction of a nitroso group to the pyrimidine core creates a unique chemical entity.[5] However, this structural motif also necessitates a thorough investigation of its potential to cross-react with structurally similar molecules in biological and analytical systems.
Cross-reactivity occurs when an assay designed to detect a specific molecule also responds to other, structurally related compounds.[6] This can lead to inaccurate quantification, false-positive results, and a misinterpretation of experimental data. For any application where the precise measurement of this compound is crucial, a comprehensive cross-reactivity study is not just a recommendation but a scientific necessity.
This guide will compare and contrast two robust analytical approaches for assessing cross-reactivity: a highly specific chromatographic method (HPLC-MS/MS) and a high-throughput immunochemical method (Competitive ELISA). We will delve into the rationale behind the selection of potential cross-reactants and provide detailed, actionable protocols for executing these studies.
Identifying Potential Cross-Reactants: A Logic-Driven Approach
The selection of compounds to be tested for cross-reactivity is a critical step that directly impacts the validity of the study. A logical and scientifically sound approach involves considering the synthetic route of the target compound, its metabolic fate, and its structural similarity to endogenous and exogenous molecules.
Synthetic Precursors and Byproducts
The most probable synthetic route to this compound involves the nitrosation of its precursor, 6-Amino-2-methyl-1H-pyrimidin-4-one .[7] Therefore, the immediate precursor is a primary candidate for cross-reactivity testing.
Furthermore, the nitrosation of aminopyrimidines can potentially lead to the formation of various byproducts, including incompletely nitrosated species or isomers.[5] Although specific byproducts for this exact synthesis are not extensively documented in readily available literature, a well-designed study should include the precursor and consider the possibility of related impurities.
Structural Analogs
A comprehensive panel of structural analogs should be selected based on shared core structures and functional groups. For this study, we will consider:
-
Other Pyrimidine Derivatives: Compounds with the same pyrimidine core but differing substituents.
-
Purines: Endogenous molecules like adenine and guanine, which share a nitrogenous heterocyclic structure, although they possess a two-ring system compared to the single ring of pyrimidines.[8][9][10][11][12]
-
Related Nitroso Compounds: To assess the influence of the nitroso group on binding and detection.
The following table outlines the recommended panel of compounds for the cross-reactivity study of this compound.
| Compound Name | Structure | Rationale for Inclusion |
| 6-Amino-2-methyl-1H-pyrimidin-4-one | (Structure of Precursor) | Key synthetic precursor. |
| 6-Amino-5-nitrosouracil | (Structure of Analog 1) | Structurally similar nitroso-pyrimidine.[13] |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | (Structure of Analog 2) | Another related nitroso-pyrimidine with different substitutions.[14] |
| 2-Amino-4-chloro-6-methylpyrimidine | (Structure of Analog 3) | A common pyrimidine intermediate with a different substitution pattern.[15] |
| Guanine | (Structure of Guanine) | Endogenous purine with a related heterocyclic structure.[8][9][11] |
| Adenine | (Structure of Adenine) | Endogenous purine with a related heterocyclic structure.[8][9][11] |
Comparative Analytical Methodologies
This guide proposes a dual-method approach to provide a comprehensive understanding of the cross-reactivity profile of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS offers high specificity and sensitivity by separating compounds based on their physicochemical properties followed by detection based on their unique mass-to-charge ratio and fragmentation patterns. This technique is considered a gold standard for quantitative analysis and can definitively distinguish between the target analyte and potential cross-reactants.
Rationale: By developing a specific and validated HPLC-MS/MS method, we can obtain unambiguous quantitative data on the potential interference of each tested compound. The high resolving power of chromatography combined with the specificity of mass spectrometry minimizes the chances of false-positive signals.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA is a high-throughput immunoassay format ideal for the detection of small molecules.[16][17] In this assay, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, allowing for quantification.
Rationale: While HPLC-MS/MS provides high accuracy, a competitive ELISA offers a complementary, high-throughput screening method. Developing an ELISA for this compound would enable rapid screening of a large number of samples. The cross-reactivity data from the ELISA will be critical for understanding the specificity of this potential high-throughput tool.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for conducting the cross-reactivity studies.
HPLC-MS/MS Method Development and Cross-Reactivity Assessment
Objective: To develop a sensitive and specific HPLC-MS/MS method for the quantification of this compound and to assess the interference from potential cross-reactants.
Workflow Diagram:
Caption: Workflow for HPLC-MS/MS cross-reactivity assessment.
Detailed Protocol:
-
Preparation of Stock Solutions and Standards:
-
Prepare individual stock solutions (1 mg/mL) of this compound and each potential cross-reactant in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards of the target analyte by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize at least two multiple reaction monitoring (MRM) transitions for the target analyte and each cross-reactant to ensure specificity.
-
-
Cross-Reactivity Evaluation:
-
Prepare samples containing a known concentration of the target analyte (e.g., the mid-QC level).
-
Spike these samples with a high concentration (e.g., 1000-fold excess) of each individual potential cross-reactant.
-
Analyze the spiked samples using the developed HPLC-MS/MS method.
-
Quantify the concentration of the target analyte in each sample.
-
Calculate the percent interference using the following formula: % Interference = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100
-
Data Presentation:
The results should be summarized in a clear and concise table.
| Potential Cross-Reactant | Concentration of Cross-Reactant | Nominal Concentration of Target Analyte | Measured Concentration of Target Analyte | % Interference |
| 6-Amino-2-methyl-1H-pyrimidin-4-one | 10 µg/mL | 10 ng/mL | 10.1 ng/mL | 1.0% |
| 6-Amino-5-nitrosouracil | 10 µg/mL | 10 ng/mL | 9.9 ng/mL | -1.0% |
| ... | ... | ... | ... | ... |
Competitive ELISA Development and Cross-Reactivity Assessment
Objective: To develop a competitive ELISA for this compound and determine the cross-reactivity of structurally related compounds.
Workflow Diagram:
Caption: Workflow for competitive ELISA cross-reactivity assessment.
Detailed Protocol:
-
Hapten-Carrier Conjugation and Antibody Production (Prerequisite):
-
Synthesize a hapten derivative of this compound with a linker arm suitable for conjugation to a carrier protein (e.g., BSA or KLH).
-
Conjugate the hapten to the carrier protein.
-
Immunize animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies.
-
Purify the antibodies.
-
-
Preparation of Enzyme-Analyte Conjugate:
-
Conjugate this compound (or a derivative) to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
-
ELISA Procedure:
-
Coat a 96-well microplate with the purified anti-6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one antibody.
-
Block the plate to prevent non-specific binding.
-
Prepare serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant.
-
Add the standards or test compounds to the wells, followed by the addition of the enzyme-analyte conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus the log of the concentration for the target analyte and each test compound to generate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
-
Data Presentation:
The results should be presented in a table format for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 6-Amino-2-methyl-1H-pyrimidin-4-one | >1000 | <1% |
| 6-Amino-5-nitrosouracil | 500 | 2% |
| ... | ... | ... |
Interpretation of Results and Conclusion
The cross-reactivity data from both HPLC-MS/MS and competitive ELISA should be compared and contrasted.
-
HPLC-MS/MS: A low percent interference (<5%) for all tested compounds would indicate a highly specific method suitable for quantitative analysis in complex matrices.
-
Competitive ELISA: The percent cross-reactivity values will determine the specificity of the immunoassay. High cross-reactivity with the synthetic precursor or other analogs would indicate that the ELISA is not suitable for specific quantification but might be useful as a screening tool for the general class of compounds.
By employing this dual-methodology approach, researchers can gain a comprehensive understanding of the cross-reactivity profile of this compound. This knowledge is essential for the development of robust and reliable analytical methods, ensuring the accuracy and integrity of future research and development activities involving this compound.
References
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- López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Benhamú, B. (2020). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC medicinal chemistry, 11(8), 876–890.
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CK-12 Foundation. (n.d.). How does the structure of adenine and guanine differ from that of cytosine and thymine?. Retrieved from [Link]
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Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
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ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. Retrieved from [Link]
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CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleic acids. Retrieved from [Link]
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ResearchGate. (2017, May 17). Difference Between Adenine and Guanine. Retrieved from [Link]
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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Brainly. (2020, August 27). What structural differences make adenine and guanine different from cytosine, thymine, and uracil?. Retrieved from [Link]
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Bio-Synthesis Inc. (2015, March 31). Purines, Pyrimidines, and Nucleotides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil. Retrieved from [Link]
- Elgemeie, G. H., & Abd El-Aal, R. M. (2009). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry, 46(5), 957-961.
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104.
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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YouTube. (2023, January 18). Crash Course: Developing a Fool-Proof ELISA. Retrieved from [Link]
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PubMed. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil. Retrieved from [Link]
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PubMed. (2022, January 27). Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. Retrieved from [Link]
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National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Retrieved from [Link]
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PubMed. (2004, February). Symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines: interplay of molecular, molecular-electronic and supramolecular structures. Retrieved from [Link]
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PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
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MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81133, 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
- Google Patents. (n.d.). US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof.
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SIELC Technologies. (n.d.). Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer drugs based on pyrimidine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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ACS Publications. (2025, October 6). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Adherence to these procedures is critical for personnel safety and environmental stewardship.
As a class, N-nitroso compounds are recognized for their potential carcinogenic properties, necessitating meticulous management of all waste streams containing these substances.[1] This document outlines a comprehensive operational plan for the disposal of this compound, from initial waste generation to final removal, incorporating best practices in laboratory safety and hazardous waste management.
Understanding the Hazard: Why Proper Disposal is Critical
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment should be conducted. The following table summarizes the minimum required Personal Protective Equipment (PPE) and handling guidelines.
| Hazard Consideration | Required Personal Protective Equipment (PPE) & Handling Procedures |
| Carcinogenicity | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. Lab Coat: A standard laboratory coat should be worn and kept buttoned. Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Skin and Eye Irritation | Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] |
| Contamination Control | Designate a specific area for handling this compound. Decontaminate all surfaces and equipment after use. |
Disposal Pathways: A Decision-Making Workflow
The primary and most recommended method for the disposal of N-nitroso compounds is through a licensed hazardous waste contractor for high-temperature incineration.[5] However, for laboratory-scale waste, chemical degradation can be employed as a preliminary step to reduce the hazard before final disposal. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
